1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIVQRUJOTETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672373 | |
| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-10-6 | |
| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one synthesis pathway
An In-depth Technical Guide on the Synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a substituted γ-lactam. The proposed synthesis is designed for researchers, scientists, and professionals in drug development, focusing on a logical, multi-step approach commencing from readily available starting materials. The core of this strategy involves the construction of the N-ethylated pyrrolidin-2-one ring, followed by the functionalization of the C4 position. The key transformation is a reductive amination step to introduce the methylaminomethyl side chain. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for characterization and validation, ensuring scientific integrity and reproducibility.
Introduction to the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold frequently found in a wide array of natural products and synthetic pharmaceutical agents. Its structural rigidity and ability to participate in hydrogen bonding make it a valuable pharmacophore in medicinal chemistry. The versatility of the pyrrolidin-2-one ring allows for substitutions at various positions, leading to a diverse range of biological activities. This guide focuses on the synthesis of a specific derivative, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, outlining a rational and efficient synthetic route.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests a convergent strategy where the pyrrolidin-2-one core is first assembled and subsequently functionalized. The primary disconnection is at the C-N bond of the side chain, pointing to a reductive amination reaction as a robust final step.
The proposed forward synthesis, therefore, initiates with the formation of a 4-substituted N-ethylpyrrolidin-2-one intermediate. This intermediate is then elaborated to the final product through a series of reliable and well-documented chemical transformations.
Caption: Retrosynthetic analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Synthesis of Key Intermediates
Step 1: Synthesis of 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid
The synthesis begins with the Michael addition of ethylamine to itaconic acid, followed by an intramolecular amidation to form the γ-lactam ring. This reaction is typically performed in a suitable solvent with heating to drive the cyclization.
Experimental Protocol:
-
To a solution of itaconic acid (1.0 eq) in ethanol, add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether to yield 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid.
Step 2: Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
The carboxylic acid intermediate is then reduced to the corresponding primary alcohol. A selective reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) is ideal for this transformation as it efficiently reduces carboxylic acids without affecting the lactam carbonyl group.
Experimental Protocol:
-
Dissolve 1-Ethyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BH₃·THF (1.0 M in THF, 2.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one.
Step 3: Synthesis of 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde
The primary alcohol is oxidized to the aldehyde. A mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol is suitable to prevent over-oxidation to the carboxylic acid.
Experimental Protocol (using PCC):
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a stirrer.
-
Add a solution of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde, which is often used in the next step without further purification due to its potential instability.
Final Step: Reductive Amination
The final step involves the formation of the target molecule through the reductive amination of the aldehyde intermediate with methylamine. This reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose as it is selective for the reduction of iminium ions in the presence of aldehydes.[1][2][3]
Caption: Workflow for the reductive amination step.
Mechanism of Reductive Amination
The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the final secondary amine product. The mild acidity of the acetic acid byproduct from STAB can help to catalyze the iminium ion formation.
Experimental Protocol
-
Dissolve the crude 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq).
-
Add acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Data Summary
The following table summarizes the proposed synthetic pathway with estimated yields based on similar transformations in the literature. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Cyclization | Itaconic acid, Ethylamine | Ethanol | 70-85 |
| 2 | Reduction | BH₃·THF | THF | 80-95 |
| 3 | Oxidation | PCC | DCM | 60-75 |
| 4 | Reductive Amination | Methylamine, STAB | DCE/THF | 65-80 |
Characterization and Purity Assessment
The identity and purity of the final product and all intermediates must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should show characteristic peaks for the ethyl group, the pyrrolidinone ring protons, and the methylaminomethyl side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of >95% is typically required for biological screening.
Conclusion
This guide outlines a logical and robust synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The route relies on well-established and high-yielding chemical reactions, starting from simple precursors. Each step is detailed with an experimental protocol and a rationale for the chosen reagents and conditions. This comprehensive guide serves as a valuable resource for chemists in the field of drug discovery and development.
References
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Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff. Available at: [Link]
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Nguyen, T. H. T., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. Available at: [Link]
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Nguyen, T. L. H., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]
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Tran, T. H. T., et al. (2020). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. Vietnam Journal of Science and Technology. Available at: [Link]
- (2016). Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Google Patents.
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Razali, N. H., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]
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(n.d.). Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. PrepChem.com. Available at: [Link]
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Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. Available at: [Link]
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(n.d.). United States Patent Office. Googleapis.com. Available at: [Link]
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Ivanova, Y. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
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Nguyen, T. H. T., et al. (2024). (PDF) 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. ResearchGate. Available at: [Link]
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Kandasamy, J. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]
- (n.d.). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.
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Ghorpade, P., et al. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
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Nguyen, T. H. T., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Lirias - KU Leuven. Available at: [Link]
-
Kandasamy, J. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. NIH. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
This guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a substituted pyrrolidinone of interest to researchers, scientists, and professionals in drug development. The pyrrolidinone scaffold is a significant pharmacophore in medicinal chemistry, and understanding the fundamental characteristics of its derivatives is crucial for predicting their behavior in biological systems and for the development of robust analytical methods.
Chemical Identity and Molecular Structure
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a chiral, five-membered lactam ring structure with an ethyl group substitution on the nitrogen atom and a methylaminomethyl substituent at the 4-position.
-
IUPAC Name: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Molecular Formula: C₈H₁₆N₂O
-
Molecular Weight: 156.23 g/mol
-
CAS Number: 959237-10-6
The presence of a chiral center at the 4-position of the pyrrolidinone ring implies the existence of two enantiomers, (R)- and (S)-1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The stereochemistry can significantly influence its biological activity and pharmacokinetic profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Due to limited publicly available experimental data for this specific molecule, the following table includes predicted values and data from closely related analogs, such as N-ethyl-2-pyrrolidone, to provide a comprehensive profile.
| Property | Value/Predicted Value | Comments and Rationale |
| Physical State | Solid at 25°C[1] | As reported by chemical suppliers. |
| Boiling Point | Predicted: 268.2 ± 13.0 °C[2] | The high boiling point is expected due to the polar lactam and amine functionalities, leading to strong intermolecular forces. For comparison, the analog N-ethyl-2-pyrrolidone has a boiling point of 97 °C at 20 mmHg.[3][4][5] |
| Melting Point | Data not available | Expected to be a low-melting solid, characteristic of many small, substituted pyrrolidinones. |
| Density | Predicted: 0.974 ± 0.07 g/cm³[2] | Similar to the density of N-ethyl-2-pyrrolidone (0.992 g/mL at 25 °C).[3][4] |
| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of the lactam, and primary and secondary amine groups, which can act as hydrogen bond donors and acceptors, suggests good solubility in aqueous and polar organic media. N-ethyl-2-pyrrolidone is miscible with water.[6] |
| pKa | Estimated: 9.5 - 10.5 | This estimation is for the secondary amine. The pKa of the lactam nitrogen is significantly lower and not relevant under physiological conditions. The pKa of similar acyclic secondary amines is typically in this range. For example, the predicted pKa for (S)-2-(Aminomethyl)-1-ethylpyrrolidine is 10.04.[7] |
| LogP (Octanol-Water Partition Coefficient) | Estimated: < 1 | The high polarity of the molecule suggests a low LogP value, indicating hydrophilicity. For comparison, the LogP of N-ethyl-2-pyrrolidone is -0.2.[4] |
Experimental Protocols for Physicochemical Property Determination
The following are standard experimental protocols for the determination of the key physicochemical properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting point is indicative of high purity.
Determination of Solubility
The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the secondary amine (a singlet or doublet depending on coupling to the N-H proton), and the protons of the pyrrolidinone ring and the methylene bridge. The chemical shifts of protons adjacent to the nitrogen atom (at C2 and C5) typically appear in the range of 2.5-3.5 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the lactam will appear significantly downfield (around 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
C=O stretch (amide): A strong absorption band around 1680 cm⁻¹.
-
N-H stretch (secondary amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways for pyrrolidinone derivatives, often involving cleavage of the substituents on the ring.[9] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 157.2.
Synthesis and Analytical Methods
Synthetic Approach
A plausible synthetic route to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one could involve the reaction of a suitable 4-substituted-1-ethylpyrrolidin-2-one precursor with methylamine. For example, a 1-ethyl-4-(chloromethyl)pyrrolidin-2-one could be reacted with methylamine in a nucleophilic substitution reaction.
Caption: A general synthetic workflow for the target molecule.
Analytical Methods for Identification and Quantification
The identification and quantification of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in various matrices, such as biological fluids or reaction mixtures, can be achieved using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the molecule.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of pharmaceuticals in complex matrices. A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of water, acetonitrile, and a modifier like formic acid would be a good starting point for method development.
Relevance in Drug Development
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4][5] The substituents on the ring can be modified to fine-tune the pharmacological properties of the molecule.
-
Improved Physicochemical Properties: The pyrrolidinone motif can enhance aqueous solubility and other physicochemical properties, which is beneficial for drug delivery.[5]
-
Pharmacophore: The nitrogen and carbonyl groups of the lactam can participate in hydrogen bonding interactions with biological targets. The substituents at the 1 and 4 positions provide opportunities to introduce additional binding interactions and modulate the overall shape and electronics of the molecule to optimize its activity and selectivity.
Safety and Handling
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1] It is also classified as Acute Toxicity 4 (Oral).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
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Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). [Link]
-
ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]
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ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
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PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
A Proposed Investigational Framework for a Novel Pyrrolidin-2-one Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical framework for the investigation of the mechanism of action of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The proposed targets and pathways are based on the pharmacological profiles of structurally related compounds, as direct studies on this specific molecule are not extensively available in the public domain.
Introduction: The Therapeutic Potential of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one (or γ-lactam) moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including antiarrhythmic, antihypertensive, and alpha-adrenolytic effects.[3] Furthermore, certain pyrrolidin-2-one derivatives have been investigated for their potential to reduce body weight in diet-induced obesity and to inhibit the autotaxin enzyme, which is implicated in inflammatory conditions and cancer.[4][5] The compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS No. 959237-10-6)[6][7][8][9] represents a novel entity within this class, and its specific mechanism of action remains to be fully elucidated. This guide proposes a comprehensive, multi-pronged approach to systematically investigate its pharmacological profile and identify its molecular targets.
Proposed Primary Hypothesis: Modulation of Adrenergic and Monoamine Transporter Systems
Based on the structure of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, which features a substituted pyrrolidinone core, and the known activities of related compounds, we hypothesize a primary mechanism of action involving the modulation of adrenergic receptors and/or monoamine transporters. Several analogs of pyrovalerone, which also contain a pyrrolidin-1-yl moiety, are known to be potent inhibitors of dopamine and norepinephrine transporters.[10] Additionally, various pyrrolidin-2-one derivatives have been shown to possess antiarrhythmic and antihypertensive properties, often linked to their interaction with α-adrenoceptors.[3]
Proposed Signaling Pathway for Investigation
The following diagram illustrates the proposed signaling pathways that may be modulated by 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, focusing on adrenergic signaling and monoamine reuptake.
Caption: Proposed modulation of adrenergic and dopamine signaling pathways.
Experimental Workflow for Mechanism of Action Elucidation
A tiered approach will be employed to systematically investigate the mechanism of action, starting with broad screening and progressing to more specific functional assays.
Tier 1: Initial Target Screening and Binding Affinity Determination
The initial step is to determine the binding affinity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one for a panel of receptors and transporters implicated in the pharmacology of related compounds.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., CHO-K1 cells for adrenergic receptors, HEK293 for dopamine and norepinephrine transporters).
-
Radioligand Incubation: Incubate the cell membranes with a specific radioligand for each target (e.g., [³H]prazosin for α1-AR, [³H]rauwolscine for α2-AR, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Competition Binding: Perform competition binding assays by co-incubating the membranes and radioligand with increasing concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
Hypothetical Data Summary
| Target | Radioligand | Ki (nM) of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one |
| α1-Adrenergic Receptor | [³H]prazosin | 50 |
| α2-Adrenergic Receptor | [³H]rauwolscine | 25 |
| Dopamine Transporter | [³H]WIN 35,428 | 100 |
| Norepinephrine Transporter | [³H]nisoxetine | 75 |
| Serotonin Transporter | [³H]citalopram | >1000 |
| H3 Receptor | [³H]Nα-methylhistamine | >1000 |
Tier 2: Functional Characterization of Target Interactions
Following the identification of high-affinity targets, the next step is to determine the functional activity of the compound at these targets (i.e., agonist, antagonist, or inverse agonist).
Experimental Protocol: In Vitro Functional Assays
-
GTPγS Binding Assay (for GPCRs):
-
Incubate cell membranes expressing α1- or α2-adrenergic receptors with GDP and [³⁵S]GTPγS in the presence of varying concentrations of the test compound.
-
Measure the incorporation of [³⁵S]GTPγS to determine G-protein activation.
-
To assess antagonist activity, perform the assay in the presence of a known agonist (e.g., phenylephrine for α1, UK-14,304 for α2).
-
-
Neurotransmitter Uptake Assay (for Transporters):
-
Culture cells expressing DAT or NET (e.g., HEK293-DAT, HEK293-NET).
-
Pre-incubate the cells with varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Add a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine).
-
After a defined incubation period, lyse the cells and measure the intracellular radioactivity to determine the inhibition of neurotransmitter uptake.
-
Calculate the IC₅₀ value for uptake inhibition.
-
Tier 3: Cellular and Phenotypic Assays
To understand the physiological consequences of target engagement, cellular and phenotypic assays will be conducted.
Experimental Protocol: Nitric Oxide Production in Macrophages
Given that some pyrrolidine-2,3-dione derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production[11][12], this is a plausible secondary mechanism to investigate.
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Compound Treatment: Co-treat the cells with LPS and varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Nitrite Measurement: After 24 hours, measure the accumulation of nitrite (a stable metabolite of NO) in the culture medium using the Griess reagent.
-
Data Analysis: Determine the IC₅₀ for the inhibition of NO production.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for mechanism of action elucidation.
Synthesis and Characterization
While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of pyrrolidin-2-one derivatives is well-documented.[13][14] A plausible synthetic route could involve the appropriate functionalization of a pyrrolidin-2-one precursor. The final compound should be thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Conclusion
The proposed investigational framework provides a systematic and scientifically rigorous approach to elucidating the mechanism of action of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. By combining in vitro binding and functional assays with cell-based phenotypic screens, this strategy will enable a comprehensive understanding of its pharmacological profile, paving the way for its potential development as a therapeutic agent. The initial focus on adrenergic and monoamine systems is based on strong precedent from related molecules, but the framework is adaptable to explore other potential targets as data emerges.
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- (PDF) 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches.
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- 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. ChemicalBook.
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An In-depth Technical Guide to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one: Synthesis, Properties, and Potential Applications
Executive Summary: This technical guide provides a comprehensive overview of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a substituted pyrrolidinone. While the specific discovery and history of this compound are not extensively documented in scientific literature, its chemical structure positions it as a valuable building block in medicinal chemistry and drug discovery. This guide elucidates the significance of the pyrrolidinone scaffold, outlines a plausible synthetic pathway for the title compound based on established organic chemistry principles, and explores its potential pharmacological relevance by drawing comparisons with structurally related molecules. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel heterocyclic compounds.
The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidinone ring, a five-membered lactam, is a cornerstone of many biologically active molecules.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery.[3][4] The success of the pyrrolidinone core can be attributed to several key features:
-
Structural Versatility: The non-planar, sp³-rich structure of the pyrrolidinone ring allows for the precise spatial arrangement of substituents, enabling effective exploration of the three-dimensional space of a biological target's binding pocket.[3]
-
Favorable Physicochemical Properties: The lactam functionality can participate in hydrogen bonding as both a donor (N-H, if unsubstituted) and an acceptor (C=O), which can enhance aqueous solubility and promote interactions with biological macromolecules.[5]
-
Metabolic Stability: The cyclic amide bond of the pyrrolidinone ring generally exhibits good metabolic stability.
-
Synthetic Accessibility: A wide array of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidinone ring, making it a readily accessible scaffold for medicinal chemists.[4][6]
The pyrrolidinone motif is a key component in a diverse range of approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and nootropic effects.[7][8][9] Prominent examples include Levetiracetam, an antiepileptic drug, and Piracetam, a nootropic agent.[7][8]
Physicochemical Properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
While extensive experimental data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is not publicly available, its key physicochemical properties can be predicted or are provided by commercial suppliers. These properties are essential for its handling, formulation, and potential application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |
| CAS Number | 959237-10-6 | Sigma-Aldrich |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
| pKa (predicted) | Basic (due to the secondary amine) | Inferred from structure |
Postulated Synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
A logical and efficient synthetic route to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be designed based on well-established synthetic transformations of the pyrrolidinone core. The proposed multi-step synthesis involves the initial formation of the N-ethylated pyrrolidinone, followed by functionalization at the C4 position.
Synthesis of the 1-Ethyl-2-pyrrolidinone Intermediate
The synthesis of the N-ethylated pyrrolidinone core is a crucial first step. A common and industrially scalable method involves the reaction of gamma-butyrolactone (GBL) with monoethylamine.[10]
Experimental Protocol: Synthesis of 1-Ethyl-2-pyrrolidinone
-
Reaction Setup: In a high-pressure reactor, combine gamma-butyrolactone and a molar excess of monoethylamine (typically a molar ratio of GBL to monoethylamine of 1:1.08 to 1:2).[10]
-
Reaction Conditions: Heat the mixture to a temperature in the range of 320-420 °C under a pressure of 70-120 bar.[10]
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting materials by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reactor and vent the excess monoethylamine. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Ethyl-2-pyrrolidinone.
Causality Behind Experimental Choices: The use of high temperatures and pressures is necessary to drive the amidation reaction between the relatively unreactive lactone and the amine. The excess of monoethylamine ensures the complete conversion of the gamma-butyrolactone.
Functionalization at the C4-Position
The introduction of the (methylamino)methyl group at the C4 position is the key challenge in this synthesis. A plausible approach involves the creation of a suitable electrophile or nucleophile at the C4 position, followed by the introduction of the required side chain. A potential synthetic strategy is outlined below.
Step 1: Introduction of a Handle for Functionalization
A common strategy to functionalize the C4 position is through the generation of an enolate, followed by alkylation. However, direct selective functionalization at C4 can be challenging. A more controlled approach might involve starting with a precursor that already contains a functional group at the C4 position. For the purpose of this guide, we will postulate a route starting from a commercially available or readily synthesizable 4-substituted pyrrolidinone derivative, such as a 4-carboxymethyl or 4-cyanomethyl derivative.
Step 2: Reductive Amination to Introduce the (Methylamino)methyl Group
Assuming the successful synthesis of a 1-ethyl-2-oxopyrrolidine-4-carbaldehyde intermediate, the final (methylamino)methyl side chain can be introduced via reductive amination.[8] This is a highly efficient and widely used method for the formation of amines.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve 1-ethyl-2-oxopyrrolidine-4-carbaldehyde in a suitable solvent such as methanol or dichloroethane.
-
Imine Formation: Add a solution of methylamine (as a solution in a solvent like THF or water) to the reaction mixture. The reaction is often carried out in the presence of a mild acid catalyst to facilitate imine formation.
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and selective for the reduction of imines in the presence of aldehydes.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Causality Behind Experimental Choices: Reductive amination is a one-pot procedure that avoids the isolation of the often-unstable imine intermediate. Sodium triacetoxyborohydride is chosen for its selectivity and its compatibility with a wide range of functional groups.
The overall postulated synthetic pathway is depicted in the following workflow diagram:
Potential Pharmacological Relevance and Applications
Given the lack of specific biological data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, its potential applications can be inferred from the known activities of structurally related compounds. The pyrrolidinone core is associated with a broad range of central nervous system (CNS) activities.[7][8] The presence of the basic methylamino group could facilitate interactions with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which often have anionic residues in their binding sites.
The structural motifs present in 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one suggest potential for investigation in the following areas:
-
CNS Disorders: The pyrrolidinone scaffold is a key feature of nootropic and anticonvulsant drugs.[7][8] Further modification of this scaffold, as in the title compound, could lead to novel agents with activity in these areas.
-
Receptor Modulation: The aminomethyl side chain could serve as a pharmacophore that interacts with various receptors. For instance, substituted pyrrolidines are known to act as ligands for nicotinic and muscarinic acetylcholine receptors.
-
Enzyme Inhibition: The pyrrolidinone ring can be found in inhibitors of various enzymes. The specific substitution pattern of the title compound could confer inhibitory activity against novel enzymatic targets.
The logical relationship for its potential in drug discovery can be visualized as follows:
Conclusion
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one represents an intriguing, yet underexplored, chemical entity. Its structure is rooted in the pharmacologically significant pyrrolidinone scaffold, suggesting a high potential for biological activity. While its specific history is not well-documented, a robust and plausible synthetic route can be devised from readily available starting materials using established chemical transformations. The insights provided in this guide regarding its synthesis and potential applications are intended to stimulate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents. As a readily available building block, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is well-positioned to contribute to the advancement of medicinal chemistry and drug discovery programs.
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]
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Gawande, N., et al. (2021). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 12(3). [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249913. [Link]
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Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
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Tsolaki, E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(13), 4047-4057. [Link]
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Zhang, X., et al. (2018). Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 651-656. [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
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Ivanova, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8206. [Link]
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Stafford, J. A., et al. (1995). Introduction of a conformational switching element on a pyrrolidine ring. Synthesis and evaluation of (R,R)-(+/-)-methyl 3-acetyl-4-[3- (cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate, a potent and selective inhibitor of cAMP-specific phosphodiesterase. Journal of Medicinal Chemistry, 38(26), 4972-4975. [Link]
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NEM MATERIALS CO.,LTD. (n.d.). 1-ethyl-2-pyrrolidone. [Link]
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Ivanova, A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8433. [Link]
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Zhang, X., et al. (2018). Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. PMC. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. In the absence of published experimental spectra, this document serves as a foundational resource, offering theoretically derived Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to aid researchers in the identification, characterization, and quality control of this molecule. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data and presents a logical workflow for structural validation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The pyrrolidinone core is a key structural motif in several marketed drugs. The unique combination of an ethyl group on the lactam nitrogen, a chiral center at the 4-position, and a secondary amine side chain suggests potential for novel pharmacological properties.
Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed prediction of the spectroscopic signature of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, offering a valuable reference for its synthesis and future studies.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH₃-CH₂-N) | 1.15 | triplet | 7.2 | 3H |
| H-b (CH₃-CH₂-N) | 3.30 | quartet | 7.2 | 2H |
| H-c (CH₂-C=O) | 2.45 | dd | 17.0, 8.5 | 1H |
| H-c' (CH₂-C=O) | 2.20 | dd | 17.0, 6.5 | 1H |
| H-d (CH-CH₂) | 2.60 | m | - | 1H |
| H-e (N-CH₂-CH) | 3.25 | dd | 11.0, 5.0 | 1H |
| H-e' (N-CH₂-CH) | 3.10 | dd | 11.0, 7.0 | 1H |
| H-f (CH₂-NH) | 2.70 | d | 6.0 | 2H |
| H-g (NH-CH₃) | 1.50 | s (broad) | - | 1H |
| H-h (NH-CH₃) | 2.40 | s | - | 3H |
Causality behind Predictions: The ethyl group protons (a, b) are predicted based on typical values for N-ethyl amides. The diastereotopic protons of the pyrrolidinone ring (c, c', e, e') are expected to show complex splitting patterns due to both geminal and vicinal coupling. The chemical shifts are influenced by the adjacent carbonyl group and nitrogen atom. The methylene protons adjacent to the secondary amine (f) are expected to be a doublet due to coupling with the N-H proton. The N-H proton (g) is predicted to be a broad singlet, which may exchange with D₂O. The methyl group on the nitrogen (h) is predicted to be a sharp singlet.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for each unique carbon atom are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃-CH₂-N) | 14.5 |
| C-2 (CH₃-CH₂-N) | 41.0 |
| C-3 (CH₂-C=O) | 35.0 |
| C-4 (CH-CH₂) | 38.0 |
| C-5 (N-CH₂) | 52.0 |
| C-6 (C=O) | 176.0 |
| C-7 (CH₂-NH) | 55.0 |
| C-8 (NH-CH₃) | 36.0 |
Causality behind Predictions: The carbonyl carbon (C-6) is predicted to have the highest chemical shift due to its deshielding environment. The carbons attached to nitrogen (C-2, C-5, C-7, C-8) are expected in the 40-60 ppm range. The aliphatic carbons of the ethyl group and the pyrrolidinone ring are predicted at lower chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands are presented in Table 3.
Table 3: Predicted IR Absorption Bands for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3350 | Weak to Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |
| C=O Stretch (amide, lactam) | 1670 - 1690 | Strong |
| N-H Bend (secondary amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
Causality behind Predictions: A strong absorption band is expected for the amide carbonyl (C=O) stretch, characteristic of the lactam ring. A weaker, sharper peak is anticipated for the N-H stretch of the secondary amine.[1][2][3] The C-H stretching of the various aliphatic groups will also be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) could be employed.[4][5][6]
-
Molecular Ion (M⁺): The exact mass of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (C₈H₁₆N₂O) is 156.1263 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z 156.1263.
-
Predicted Fragmentation Pattern:
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 127.
-
Alpha-cleavage adjacent to the secondary amine: Loss of a methyl radical (-CH₃) from the methylamino group is unlikely, but cleavage of the bond between the pyrrolidinone ring and the CH₂-NHCH₃ group could occur.
-
Cleavage of the pyrrolidinone ring: This can lead to various smaller fragments. A characteristic fragmentation of α-pyrrolidinophenones is the loss of the pyrrolidine moiety.[7][8]
-
McLafferty rearrangement: If applicable, this could lead to neutral loss.
-
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[10][11] The choice of solvent is critical and should be based on the sample's solubility.[12]
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H spectrum.
-
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Collect a background spectrum of the empty sample holder or ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the sample in the instrument's beam path.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.[13]
-
-
Data Processing:
-
The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks.
-
Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[14]
-
-
Instrument Setup:
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the mass spectrum in full scan mode to determine the molecular ion.
-
To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the full scan spectrum to identify the molecular ion peak and determine the molecular weight.
-
Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.
-
Data Interpretation and Structural Validation Workflow
The confirmation of the structure of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one requires a synergistic approach, integrating data from all three spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.
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potential biological targets of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
An In-Depth Technical Guide to Elucidating the Biological Targets of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a small molecule featuring a pyrrolidin-2-one scaffold, a core structure present in a variety of biologically active compounds. While the specific biological targets of this particular molecule are not yet defined in publicly available literature, its structural motifs suggest the potential for interaction with several important classes of proteins. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its biological targets. As a Senior Application Scientist, the following sections detail not just the "what" and "how," but the critical "why" behind the proposed experimental strategies, ensuring a robust and logical approach to target deconvolution.
Introduction: The Pyrrolidin-2-one Scaffold and Rationale for Target Identification
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, known for its presence in compounds with diverse pharmacological activities, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties[1][2][3]. The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which can contribute to potent and selective interactions with biological targets[4].
Given the lack of established targets for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a systematic target identification campaign is the critical first step in understanding its mechanism of action and potential therapeutic applications. The process of target identification is fundamental to modern drug discovery, providing the basis for rational drug design, predicting potential toxicities, and understanding polypharmacology[5][6]. This guide will outline a multi-pronged approach, beginning with hypothesis generation based on structural analogs and progressing through rigorous experimental validation.
Hypothesis Generation: Plausible Target Classes Based on Structural Analogs
Based on the existing literature for structurally related compounds, we can hypothesize several potential target classes for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Monoamine Transporters
Certain analogs of pyrovalerone, which also contain a pyrrolidine ring, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters[7][8]. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation has profound effects on neurological function. The ethyl and methylamino groups on our compound of interest could potentially interact with the binding sites of these transporters.
Sigma Receptors
Conformationally restricted derivatives of pyrrolidinyl-ethylenediamines have shown high affinity for sigma receptors[9]. These receptors are involved in a variety of cellular functions and are implicated in several neurological disorders.
Enzymes Involved in Inflammatory Pathways
Derivatives of pyrrolidine-2,3-dione have been investigated as anti-inflammatory agents, with some showing inhibitory activity against inducible nitric oxide synthase (iNOS)[10]. The pyrrolidin-2-one core of our molecule could potentially serve as a scaffold for binding to the active site of enzymes like iNOS or others involved in inflammatory signaling.
Other Potential Targets
The pyrrolidin-2-one scaffold is also found in compounds with antibacterial and anticancer activities[1][3][11]. This suggests that potential targets could also include bacterial enzymes or proteins involved in cell cycle regulation.
A Strategic Workflow for Target Identification and Validation
A multi-step, integrated approach is essential for the successful deconvolution of a small molecule's biological targets. The following workflow combines direct biochemical methods with cell-based assays for a comprehensive analysis.
Experimental Protocols: A Step-by-Step Guide
Phase 1: Target Identification
The initial phase focuses on identifying proteins that physically interact with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
To perform affinity-based pulldown experiments, the compound of interest must be modified to include a handle for immobilization or enrichment. This involves synthesizing a probe molecule with a linker and a reactive group (e.g., biotin or an alkyne for click chemistry)[5][12].
Protocol: Synthesis of a Biotinylated Probe
-
Structure-Activity Relationship (SAR) Analysis (Computational): Before synthesis, perform computational docking studies with hypothesized targets to identify positions on 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one where a linker can be attached with minimal disruption to potential binding interactions.
-
Linker Attachment: Synthetically attach a linker (e.g., a polyethylene glycol (PEG) chain) to the identified non-critical position on the parent compound.
-
Biotinylation: Conjugate biotin to the terminus of the linker.
-
Purity and Characterization: Purify the probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This is a powerful method to isolate and identify binding partners from a complex biological sample[13][14][15].
Protocol: AC-MS for Target Discovery
-
Immobilization of the Probe: Covalently attach the synthesized biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Preparation of Cell Lysate: Culture relevant cell lines (e.g., neuronal cells for monoamine transporter targets, macrophages for inflammatory targets) and prepare a native cell lysate.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][16].
DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding, rendering them resistant to proteolysis[5][13].
Protocol: DARTS for Target Confirmation
-
Incubation: Incubate the native cell lysate with varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Protease Treatment: Treat the lysates with a protease (e.g., thermolysin or pronase).
-
Analysis: Analyze the protein bands by SDS-PAGE. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are potential targets.
-
Identification: Excise the stabilized protein bands and identify them using LC-MS/MS.
Phase 2: Target Validation
Once a list of potential binding partners is generated, the next crucial step is to validate these interactions and assess their functional consequences[17][18].
These assays aim to confirm a direct interaction between the compound and the purified candidate protein.
Example Protocol: Enzyme Inhibition Assay (for enzyme targets)
-
Obtain Purified Protein: Express and purify the candidate enzyme.
-
Assay Setup: Set up a reaction mixture containing the purified enzyme, its substrate, and varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Activity Measurement: Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the IC50 value of the compound to quantify its inhibitory potency.
Cell-based assays are essential for understanding the effect of the compound in a more physiologically relevant context[19][20][21][22].
Example Protocol: Neurotransmitter Uptake Assay (for monoamine transporter targets)
-
Cell Culture: Use cell lines stably expressing the dopamine or norepinephrine transporter.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Radioligand Incubation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate.
-
Measurement: Measure the amount of radioligand taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the inhibition of neurotransmitter uptake and determine the IC50 value.
Data Presentation and Interpretation
All quantitative data from the validation assays should be summarized in clear and concise tables for easy comparison.
Table 1: Example Data Summary for Target Validation
| Candidate Target | Biochemical Assay | IC50 / Ki (µM) | Cell-Based Assay | Cellular IC50 (µM) |
| Monoamine Transporter X | [³H]Ligand Binding | 2.5 | Neurotransmitter Uptake | 5.1 |
| Enzyme Y | Enzyme Inhibition | 10.2 | Cellular Signaling | 15.8 |
| Sigma Receptor Z | Radioligand Displacement | > 50 | N/A | N/A |
Conclusion
The journey to identify and validate the biological targets of a novel compound like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one requires a systematic and multi-faceted approach. By combining hypothesis-driven research based on structural analogs with robust experimental workflows, researchers can confidently elucidate the mechanism of action of this compound. The methodologies outlined in this guide, from chemical probe synthesis and affinity-based proteomics to targeted biochemical and cell-based assays, provide a comprehensive roadmap for success. This foundational knowledge is paramount for advancing the compound through the drug discovery pipeline and unlocking its full therapeutic potential.
References
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- Target Identification and Validation (Small Molecules). University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences.
- Small-molecule Target and Pathway Identific
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Validated Cell-Based Assays for Discovery and Screening. Thermo Fisher Scientific - US.
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- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
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- Chemical proteomics approaches for identifying the cellular targets of n
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- Target Validation.
- Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
- 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.
- Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. PubMed.
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1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one CAS number and chemical identifiers
An In-Depth Technical Guide to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to create three-dimensional diversity in drug candidates.[1][2] Its non-planar structure allows for precise spatial orientation of substituents, which can significantly influence biological activity.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a compound of interest for its potential applications in drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. This document will therefore synthesize available data on the title compound with established principles for the synthesis and analysis of related pyrrolidin-2-one derivatives.
Part 1: Core Chemical Identity
The fundamental step in any chemical research is the unambiguous identification of the molecule. 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a distinct chemical entity with a unique set of identifiers.
Table 1: Chemical Identifiers for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
| Identifier | Value | Source |
| CAS Number | 959237-10-6 | [3][4][5][6] |
| Molecular Formula | C₈H₁₆N₂O | [3][4][7] |
| Molecular Weight | 156.23 g/mol | [3][4][7] |
| IUPAC Name | 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | [3] |
| Canonical SMILES | CCN1CC(CNC)CC1=O | [4] |
| InChI | 1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | [4] |
| InChIKey | ULMIVQRUJOTETO-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD09864228 | [3][4] |
| PubChem CID | 45791026 | [3] |
Physicochemical Properties:
-
Form: Solid[4]
-
Boiling Point (Predicted): 268.2 ± 13.0 °C[5]
-
Density (Predicted): 0.974 ± 0.07 g/cm³[5]
Part 2: Synthesis and Methodologies
Proposed Synthetic Workflow:
The synthesis can be envisioned as a multi-step process, likely starting from a commercially available pyrrolidinone precursor. A logical approach would involve the introduction of the ethyl group at the N1 position, followed by the elaboration of the C4 position to install the (methylamino)methyl side chain.
Conceptual Experimental Protocol:
-
Step 1: N-Alkylation of Pyrrolidin-2-one. The synthesis would likely begin with a suitable 4-substituted pyrrolidin-2-one. The ethyl group can be introduced at the nitrogen atom (N1 position) via a standard Williamson ether synthesis-like reaction, using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
-
Step 2: Introduction of the C4 Side Chain. A common strategy to introduce a side chain at the C4 position is to start with a precursor that already has a functional group at this position, which can be converted to the desired (methylamino)methyl group. For instance, one could start with a 4-(hydroxymethyl)pyrrolidin-2-one. This alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with methylamine. Alternatively, a 4-carboxy-pyrrolidin-2-one could be converted to an amide with methylamine, followed by reduction.
-
Step 3: Purification and Characterization. After the reaction sequence, the final product would require purification, typically by column chromatography or distillation. The identity and purity of the synthesized 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one would then be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Diagram of Proposed Synthetic Logic:
Caption: Conceptual synthetic pathways to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Part 3: Analytical Characterization and Quality Control
For any application in research or drug development, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the compound.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the ethyl group, the pyrrolidinone ring protons, and the methylamino and methyl protons of the side chain. The ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorbances would be expected for the amide C=O stretch of the lactam ring and the N-H stretch of the secondary amine.
-
Chromatography (GC/LC): Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a suitable detector (e.g., MS) is the standard method for assessing the purity of the compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to CH₃ and CH₂ of the ethyl group, CH₂ and CH protons of the pyrrolidine ring, the N-CH₃ group, and the CH₂ group linking the ring to the amine. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons of the pyrrolidinone ring and ethyl group, and the carbons of the (methylamino)methyl side chain. |
| MS (EI) | A molecular ion peak (M⁺) at m/z 156, along with characteristic fragment ions resulting from the loss of the ethyl group, the methylamino group, or other fragments. |
| IR | A strong absorption band around 1680 cm⁻¹ for the C=O (amide) stretch, and a band in the region of 3300-3500 cm⁻¹ for the N-H stretch. |
Part 4: Potential Applications and Future Directions
The pyrrolidin-2-one scaffold, also known as a γ-lactam, is a privileged structure in medicinal chemistry, most notably found in the racetam family of nootropic drugs. The broader class of pyrrolidine derivatives has shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and effects on the central nervous system.[1][10]
Potential Areas of Investigation:
-
Central Nervous System (CNS) Activity: Given the structural similarities to other CNS-active compounds, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one could be investigated for its potential as a modulator of neurotransmitter systems.
-
Enzyme Inhibition: The pyrrolidine ring and its substituents can be designed to fit into the active sites of various enzymes. This compound could be screened against a panel of enzymes to identify potential inhibitory activity.
-
Building Block for Further Synthesis: This molecule can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine in the side chain provides a reactive handle for further functionalization.
Diagram of Research and Development Workflow:
Caption: A typical workflow for the evaluation of a novel chemical entity in drug discovery.
Part 5: Safety and Handling
Based on available safety information, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or be harmful if swallowed.[4] The hazard statement H302 (Harmful if swallowed) is assigned.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The buyer assumes responsibility for confirming the product's identity and purity for their specific application.[7]
References
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1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. PubChem. [Link]
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4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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in silico modeling of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one interactions
An In-Depth Technical Guide to the In Silico Modeling of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one Interactions
Authored by: A Senior Application Scientist
Abstract
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a specific derivative of this class, and while its explicit biological targets are not widely documented, its structure suggests potential for therapeutic relevance. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological interactions of this molecule using a suite of in silico modeling techniques. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, providing a self-validating workflow from initial ligand characterization to the dynamic simulation of its protein-ligand complexes. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to characterize novel small molecules.
Introduction: The Rationale for an In Silico First Approach
In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with high attrition rates and prohibitive costs. A significant portion of failures in later stages can be attributed to poor pharmacokinetic properties or a lack of efficacy.[4][5] Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks. By simulating molecular properties and interactions, we can predict a compound's behavior before it is even synthesized, allowing for a rational, hypothesis-driven approach to research.[6]
The subject of this guide, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS: 959237-10-6), represents a common starting point in a discovery program: a molecule of interest with an unknown mechanism of action.[7] An in silico investigation is the most logical and resource-efficient first step to generate testable hypotheses about its function. This guide will detail a three-part computational cascade:
-
Ligand Characterization and Pharmacokinetic Profiling: Assessing the molecule's intrinsic drug-like properties.
-
Target Identification and Molecular Docking: Predicting potential protein binding partners and characterizing the nature of the interaction.
-
Molecular Dynamics Simulation: Refining the static docking prediction by simulating the complex's behavior over time in a solvated environment.
Part 1: Ligand Preparation and ADMET Profiling
Before investigating how a ligand interacts with potential protein targets, we must first understand its fundamental physicochemical and pharmacokinetic properties. This initial screening helps to answer a critical question: "Does this molecule have the basic characteristics to be a drug?" This process is often framed around the concept of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4][5][6]
Ligand Structure Generation and Optimization
The first requirement for any modeling study is an accurate three-dimensional representation of the molecule.
Protocol:
-
Obtain 2D Representation: The molecule's structure can be defined by its SMILES string: CCN1CC(CNC)CC1=O.[7]
-
Generate 3D Coordinates: Use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) or an online converter to translate the SMILES string into a 3D structure file (e.g., .sdf, .mol2).
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. It is crucial to perform an energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain a stable, low-energy conformation. This step resolves any steric clashes or unfavorable bond angles.
Predictive ADMET Analysis
A host of computational tools, many of them open-access, can predict a molecule's ADMET profile.[4][8] The goal is not to get an exact value but to identify potential liabilities early. The use of multiple prediction tools is recommended to build confidence in the results.[4][6]
Key Properties for Evaluation:
| Property Category | Parameter | Rationale & Desired Outcome |
| Physicochemical | Molecular Weight | Influences diffusion and transport. (Target: < 500 Da) |
| LogP (Lipophilicity) | Governs membrane permeability and solubility. (Target: -0.4 to +5.6) | |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability. (Target: < 140 Ų)[8] | |
| Pharmacokinetics | Water Solubility (LogS) | High solubility is crucial for absorption. (Target: High) |
| GI Absorption | Predicts absorption from the gastrointestinal tract. (Target: High) | |
| BBB Permeability | Predicts ability to cross the blood-brain barrier. (Target: Yes/No, depending on therapeutic goal) | |
| Druggability | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |
| Bioavailability Score | A composite score predicting the fraction of an administered dose that reaches systemic circulation. (Target: High) | |
| Toxicity | hERG Inhibition | Predicts potential for cardiac toxicity, a major cause of drug withdrawal. (Target: No) |
| AMES Mutagenicity | Predicts the mutagenic potential of a compound. (Target: No) |
Workflow for Ligand Preparation and ADMET Screening
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Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the novel small molecule, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, in cell culture-based assays. In the absence of established specific protocols for this compound, this guide synthesizes first principles of small molecule handling, assay development, and mechanistic investigation. It offers a strategic framework for researchers to design and validate their own experimental systems. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity. We will cover essential topics including the physicochemical properties of the compound, preparation of stock solutions, determination of optimal working concentrations through cytotoxicity profiling, and preliminary approaches to target deconvolution and mechanism of action studies.
Introduction: The Pyrrolidinone Scaffold in Drug Discovery
The pyrrolidinone ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and drug discovery.[1] This scaffold is present in a wide array of pharmacologically active agents, demonstrating its versatility in engaging diverse biological targets.[2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for achieving high-affinity and selective interactions with protein targets.[2] Pyrrolidinone derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, anticancer, and anticonvulsant agents.[1]
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a novel compound within this class. Its unique substitution pattern suggests the potential for unexplored biological activity. This guide provides the foundational knowledge and a systematic approach for initiating the investigation of this compound's effects in a cellular context.
Compound Profile: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
A thorough understanding of the physicochemical properties of a novel compound is the bedrock of robust and reproducible cell-based research.[4]
| Property | Value | Source |
| CAS Number | 959237-10-6 | [5] |
| Molecular Formula | C₈H₁₆N₂O | [5] |
| Molecular Weight | 156.23 g/mol | [5] |
| Appearance | Solid | |
| Solubility | Information on specific solubility in common cell culture solvents is not widely available. It is recommended to perform empirical solubility tests. | |
| Purity | Reagent Grade | [5] |
Safety and Handling: According to available safety information, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and is harmful if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Preparation and Storage of Stock Solutions: A Critical First Step
The accurate preparation of stock solutions is paramount for the reliability and reproducibility of experimental results.[6] Concentrated stock solutions minimize repetitive weighing of small, potentially inaccurate masses and reduce the risk of microbial contamination.[6]
Solvent Selection
The choice of solvent is dictated by the compound's solubility and its compatibility with the cell culture system.[7]
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for small molecules in cell-based assays due to its high solubilizing capacity for a wide range of organic compounds.[8][9] However, DMSO can exhibit cytotoxicity at concentrations typically above 0.5-1%, depending on the cell line.[10] It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells under investigation, generally below 0.1%.[8]
-
Ethanol (EtOH): Ethanol can be an alternative for some compounds.[11] Similar to DMSO, it can have cytotoxic and biological effects on cells, and its final concentration should be carefully controlled.[10]
-
Aqueous Buffers (e.g., PBS, Culture Medium): If the compound is sufficiently soluble in aqueous solutions, this is the ideal scenario as it eliminates solvent-induced artifacts.
Protocol 1: Empirical Solubility Test
-
Weigh out a small, known amount of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (e.g., 1-5 mg).
-
Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly and visually inspect for complete dissolution.
-
If the compound dissolves, it is soluble at that concentration. If not, add more solvent incrementally and recalculate the concentration upon dissolution.
Stock Solution Preparation
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This protocol is based on a hypothetical successful solubility test in DMSO.
-
Calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For a 10 mM stock in 1 mL: Mass = 0.010 mol/L x 0.001 L x 156.23 g/mol x 1000 mg/g = 1.5623 mg.
-
-
Procedure:
-
Bring the vial of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and a vial of high-purity, sterile DMSO to room temperature.
-
Aseptically weigh approximately 1.56 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, if 1.60 mg was weighed, the required volume of DMSO is (1.60 mg / 156.23 g/mol ) / 0.010 mol/L = 1.024 mL.
-
Vortex the solution until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use, sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Storage
Store the stock solution aliquots at -20°C or -80°C, protected from light.[4] The stability of the compound in solution is unknown, so it is advisable to prepare fresh stocks periodically.
Determining the Optimal Working Concentration
Prior to investigating the biological activity of a novel compound, it is essential to determine its cytotoxic profile. This allows for the selection of a concentration range that is suitable for the intended assay, distinguishing specific biological effects from general toxicity.[12]
Cytotoxicity Assays
A variety of assays can be used to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures mitochondrial metabolic activity, which is often correlated with cell viability.[13]
Protocol 3: MTT Assay for Cytotoxicity Profiling
-
Cell Seeding:
-
Culture the cell line of interest to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one stock solution in culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).[14]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Workflow for Determining Working Concentration
Caption: Workflow for determining the optimal working concentration of a novel compound.
Investigating the Mechanism of Action: Initial Approaches
Once a suitable, non-toxic concentration range has been established, the next phase is to investigate the compound's biological mechanism of action.
Phenotypic Screening
Observe for any morphological changes in the cells upon treatment with the compound. Assays for specific cellular processes such as apoptosis (e.g., caspase activation, Annexin V staining) or cell cycle arrest (e.g., flow cytometry with propidium iodide staining) can provide initial insights into the compound's effects.
Target Deconvolution
Identifying the direct molecular target(s) of a novel compound is a critical step in drug development.[15][16] This process, known as target deconvolution, can be approached through various methods.
Cellular Thermal Shift Assay (CETSA): A Method for Target Engagement
CETSA is a powerful biophysical technique that can be used to confirm direct binding of a compound to its target protein in a cellular environment.[17][18] The principle is that ligand binding stabilizes a protein against thermal denaturation.[19]
Conceptual Workflow for CETSA
Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).
This technique can be used to validate putative targets identified through other means, such as affinity chromatography or computational predictions.
Conclusion
The investigation of novel small molecules like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in a cell culture setting requires a systematic and principled approach. While specific protocols for this compound are not yet established, the methodologies outlined in this guide provide a robust framework for its initial characterization. By carefully considering the compound's physicochemical properties, meticulously preparing and handling solutions, and systematically determining its cytotoxic profile, researchers can establish a solid foundation for exploring its biological activities and mechanism of action. The principles of designing self-validating experiments and understanding the causality behind each step are crucial for generating reliable and meaningful data in the exciting field of drug discovery.
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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National Center for Biotechnology Information. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
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Application Note & Protocol Guide: In Vivo Administration of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in Rodent Models
An expert-level guide to the preclinical in vivo evaluation of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a novel pyrrolidinone-based chemical entity.
This document provides a comprehensive framework for the initial in vivo characterization of the novel compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in rodent models. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational, systematic approach applicable to new chemical entities (NCEs) sharing this structural scaffold. We will proceed from initial physicochemical assessment and formulation development to detailed protocols for administration and pharmacokinetic study design.
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and cognitive-enhancing effects[1][2]. The presence of a basic methylamino group on the side chain of our target compound suggests a potential for good aqueous solubility at acidic pH and specific interactions with biological targets. This guide is designed to equip researchers with the necessary protocols to rigorously test such hypotheses in vivo.
Part 1: Pre-formulation and Physicochemical Profiling
Before any in vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This phase dictates the feasibility of different administration routes and informs the development of a safe and effective dosing vehicle.
Structural and Predicted Properties
-
IUPAC Name: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Molecular Formula: C₈H₁₆N₂O
-
Core Scaffold: Pyrrolidin-2-one, a five-membered lactam.
-
Key Functional Groups:
-
N-ethyl group: Enhances lipophilicity compared to an unsubstituted pyrrolidinone.
-
Basic side chain (-CH₂-NH-CH₃): The secondary amine is expected to have a pKa in the range of 9-11, making it protonated and positively charged at physiological pH. This suggests pH-dependent solubility.
-
Essential Experimental Profiling
A logical workflow is critical for efficiently developing a suitable formulation for your rodent model studies. The diagram below outlines the decision-making process for selecting an appropriate vehicle based on initial solubility assessments.
Caption: Vehicle Selection Workflow for a Novel Compound.
Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the equilibrium solubility of the compound in standard physiological buffers.
-
Materials: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, Phosphate-Buffered Saline (PBS, pH 7.4), 0.9% Saline, analytical balance, vortex mixer, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of the compound to a known volume of PBS (e.g., 5 mg to 1 mL).
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid is transferred.
-
Analyze the concentration of the compound in the supernatant via a calibrated HPLC method.
-
The resulting concentration is the equilibrium solubility.
-
Part 2: Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the compound is delivered effectively and without causing adverse reactions in the animal.
Table 1: Common Vehicles for Rodent Administration
| Vehicle Type | Composition | Common Routes | Advantages | Disadvantages |
|---|---|---|---|---|
| Aqueous Buffer | 0.9% NaCl (Saline), PBS | IV, IP, SC, PO | Isotonic, low toxicity, mimics physiological conditions. | Only suitable for water-soluble compounds. |
| pH-Modified | Saline adjusted with dilute HCl or NaOH | IV, IP, SC, PO | Can solubilize basic or acidic compounds by salt formation. | Potential for injection site irritation if pH is extreme. |
| Co-solvents | 10% DMSO, 40% PEG400, 50% Saline | IP, PO (IV with caution) | Solubilizes many lipophilic compounds. | Potential for toxicity (hemolysis with DMSO), inflammation. |
| Suspensions | 0.5% Carboxymethylcellulose (CMC) in water | PO, SC | Allows for administration of insoluble compounds. | Non-homogeneity can lead to variable dosing; not for IV use. |
| Complexation | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) | IV, IP, SC, PO | Increases solubility of poorly soluble compounds; generally safe. | Can alter PK profile; viscosity can be an issue at high concentrations. |
Part 3: Protocols for In Vivo Administration
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Proper handling and restraint techniques are essential for animal welfare and data quality.
Table 2: Recommended Dosing Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume (mL/kg) | Needle Gauge |
|---|---|---|---|
| Mouse | IV (tail vein) | 5 | 27-30 G |
| IP | 10 | 25-27 G | |
| SC | 10 | 25-27 G | |
| PO (gavage) | 10 | 20-22 G (ball-tipped) | |
| Rat | IV (tail vein) | 5 | 23-25 G |
| IP | 10 | 21-23 G | |
| SC | 5 | 21-23 G |
| | PO (gavage) | 10 | 18-20 G (ball-tipped) |
Protocol 2: Intravenous (IV) Administration via Tail Vein (Mouse)
-
Objective: To deliver the compound directly into systemic circulation, achieving 100% bioavailability.
-
Preparation:
-
Prepare the dosing solution in a sterile vehicle (e.g., saline). Filter through a 0.22 µm syringe filter into a sterile vial.
-
Warm the mouse under a heat lamp for 5-10 minutes to cause vasodilation of the tail veins.
-
Place the mouse in a suitable restraint device.
-
-
Procedure:
-
Swab the tail with 70% ethanol.
-
Using a 1 mL syringe with a 27 G needle, identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation (over ~15-30 seconds). Observe for any bleb formation, which indicates a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 3: Oral Gavage (PO) Administration (Rat)
-
Objective: To administer the compound into the stomach for oral absorption.
-
Preparation:
-
Prepare the dosing solution or suspension. Ensure suspensions are uniformly mixed before drawing each dose.
-
Select a flexible or ball-tipped gavage needle of the appropriate size for the rat.
-
-
Procedure:
-
Firmly grasp the rat, ensuring control of the head and neck.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. The needle should pass with minimal resistance. If the rat coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.
-
Once at the correct depth, dispense the formulation smoothly.
-
Remove the needle in a single, smooth motion.
-
Return the rat to its cage and monitor its breathing and behavior.
-
Part 4: Pharmacokinetic (PK) Study Design
A well-designed PK study is essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.
Caption: Typical Workflow for a Rodent Pharmacokinetic Study.
Protocol 4: Serial Blood Sampling from a Rat with a Cannula
-
Objective: To collect multiple blood samples from a single animal to generate a full PK profile, reducing animal use.
-
Model: A rat surgically fitted with a jugular vein cannula is recommended for this procedure.
-
Procedure:
-
At each time point (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr post-dose), access the cannula port.
-
Withdraw a small volume of "waste" blood (~50 µL) to clear the cannula of the locking solution.
-
Withdraw the required blood sample volume (~100 µL) into a syringe containing an anticoagulant (e.g., K₂EDTA).
-
Flush the cannula with a small volume of sterile saline, followed by a locking solution (e.g., heparinized saline) to maintain patency.
-
Place the collected blood sample on ice immediately.
-
Process samples by centrifuging at 4°C to separate plasma.
-
Transfer the plasma to a new, labeled tube and store at -80°C until bioanalysis.
-
Part 5: Potential Pharmacodynamic Endpoints
Based on the activities of related pyrrolidinone structures, several therapeutic areas could be explored[3][4].
-
Anti-Inflammatory Activity: Following administration, challenge animals with an inflammatory agent like lipopolysaccharide (LPS). Measure downstream markers such as TNF-α, IL-6 in plasma, or assess nitric oxide production[3][4].
-
Central Nervous System (CNS) Activity: Use behavioral models such as the open field test (for anxiety/locomotor activity), forced swim test (for antidepressant-like effects), or novel object recognition (for cognition).
-
Anticonvulsant Activity: Employ models like the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) seizure tests to assess the compound's ability to prevent or delay seizure onset[1].
By following this structured approach, researchers can efficiently and rigorously evaluate the in vivo properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, generating the high-quality data needed to advance promising new chemical entities through the drug development pipeline.
References
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Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
-
Conti, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. Available from: [Link]
-
Nguyen, T. L. H., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry, 21, 456-467. Available from: [Link]
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BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]
-
LIRIAS - KU Leuven. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]
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Application Notes and Protocols for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in Neurodegenerative Disease Research
Foreword: The Pyrrolidin-2-one Scaffold as a Privileged Structure in CNS Drug Discovery
The pyrrolidin-2-one ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities and favorable physicochemical properties that allow for blood-brain barrier penetration. Its derivatives have been extensively explored for the treatment of central nervous system (CNS) disorders, most notably as nootropics (cognitive enhancers) and neuroprotective agents. The non-planar, sp3-hybridized nature of the pyrrolidinone core allows for a three-dimensional exploration of pharmacophore space, which is critical for designing ligands with high affinity and selectivity for complex biological targets.[1] This structural feature, combined with the potential for stereoisomerism, provides a rich scaffold for developing novel therapeutics for neurodegenerative diseases.[1]
This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one , in the context of neurodegenerative disease research. While direct literature on this exact molecule is emerging, the protocols herein are based on established methodologies for analogous pyrrolidin-2-one derivatives and are designed to be broadly applicable for the characterization of its neuroprotective and cognitive-enhancing potential.
Compound Profile: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
| Property | Value | Source |
| CAS Number | 959237-10-6 | [2] |
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| Physical Form | Solid | |
| SMILES | CCN1CC(CNC)CC1=O |
Hypothesized Mechanisms of Action in Neurodegenerative Disease
Based on the extensive research on pyrrolidin-2-one derivatives, the therapeutic potential of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) is likely multi-faceted. The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Hypothesized multi-target mechanisms of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Application Notes: Handling and Preparation
Solubility and Stock Solution Preparation
-
Solubility: Based on the chemical structure, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is predicted to be soluble in water and polar organic solvents such as DMSO and ethanol. It is imperative to empirically determine the solubility for your specific experimental conditions.
-
Stock Solution: For in vitro assays, a 10 mM stock solution in sterile DMSO is recommended. For in vivo studies, the compound should be dissolved in a vehicle appropriate for the route of administration (e.g., saline or a specific buffer).
-
Storage: Store the solid compound at room temperature, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the ability of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one to protect neuronal cells from glutamate-induced cell death, a common mechanism in neurodegenerative diseases.
Workflow Diagram:
Caption: Workflow for the in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent). Incubate for 1 hour.
-
Glutamate Challenge: Add glutamate to a final concentration of 50 µM to all wells except the negative control. Incubate for 24 hours.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the negative control.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the compound's ability to inhibit AChE, a key enzyme in the cholinergic pathway, which is often impaired in Alzheimer's disease.[3][4]
Step-by-Step Methodology:
-
Reagents: Prepare a solution of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add 25 µL of the compound at various concentrations, 50 µL of the buffer, and 25 µL of the AChE solution. Include a vehicle control and a positive control (e.g., Donepezil).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 25 µL of ATCI and 125 µL of DTNB to each well to start the reaction.
-
Readout: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated as: (Rate of control - Rate of sample) / Rate of control * 100. The IC₅₀ value can be determined by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: In Vivo Scopolamine-Induced Amnesia Model in Mice
This protocol evaluates the cognitive-enhancing effects of the compound in a well-established animal model of memory impairment.[3][4]
Workflow Diagram:
Caption: Workflow for the in vivo scopolamine-induced amnesia model.
Step-by-Step Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Administer 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one orally (e.g., 1, 5, 10 mg/kg) daily for 14 days. A vehicle control group and a positive control group (e.g., Donepezil) should be included.
-
Scopolamine Induction: On the day of behavioral testing, inject scopolamine (1 mg/kg, i.p.) 30 minutes after the final compound administration to induce amnesia.
-
Morris Water Maze (MWM): 30 minutes after the scopolamine injection, begin the MWM test.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4 consecutive days (4 trials per day). Record the escape latency and path length.
-
Probe Trial: On day 5, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency, path length, and time spent in the target quadrant using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Data Interpretation
-
In Vitro Neuroprotection: An increase in cell viability in the presence of the compound compared to the glutamate-only control would indicate a neuroprotective effect.
-
AChE Inhibition: A low IC₅₀ value suggests potent inhibition of the enzyme, indicating potential for cognitive enhancement.
-
In Vivo Behavioral Studies: A significant reduction in escape latency and an increase in the time spent in the target quadrant in the compound-treated group compared to the scopolamine-only group would demonstrate pro-cognitive effects.
Conclusion
The pyrrolidin-2-one scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. The protocols outlined in this document provide a comprehensive framework for the initial characterization of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The multi-target potential of this class of compounds, including neuroprotection, cognitive enhancement, and anti-inflammatory effects, warrants further investigation. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this novel pyrrolidin-2-one derivative.
References
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. Available at: [Link]
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4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. Available at: [Link]
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(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. ResearchGate. Available at: [Link]
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Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed. Available at: [Link]
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2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers. Available at: [Link]
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2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine. National Center for Biotechnology Information. Available at: [Link]
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Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
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1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease. PubMed. Available at: [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to Utilizing 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one as a Novel Chemical Probe
Introduction: Unveiling the Potential of a Novel Pyrrolidinone Scaffold
Small-molecule chemical probes are indispensable tools in modern chemical biology and drug discovery, enabling the interrogation of protein function and the validation of new therapeutic targets.[1][2][3] The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide focuses on 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one , a molecule with potential as a novel chemical probe. While direct biological targets of this specific compound are not yet fully elucidated, related pyrrolidinone derivatives have shown promise as modulators of key signaling proteins. For instance, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been identified as ligands for inducible nitric oxide synthase (iNOS), a critical enzyme in inflammatory pathways.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize and utilize 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one as a chemical probe. We will outline a strategic workflow, from initial target hypothesis generation to detailed protocols for target identification, validation, and cellular application. The overarching goal is to provide a robust framework for transforming a novel small molecule into a validated tool for biological discovery.
Physicochemical Properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
A foundational understanding of the physicochemical properties of a potential chemical probe is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |
| CAS Number | 959237-10-6 | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
Strategic Workflow for Chemical Probe Validation and Application
The journey from a putative bioactive molecule to a validated chemical probe requires a systematic and rigorous approach.[1] The following workflow outlines the key stages for characterizing 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Caption: A strategic workflow for the validation of a novel chemical probe.
Part 1: Hypothesis Generation and Probe Synthesis
Given the structural similarity to known iNOS ligands, a primary hypothesis is that 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one may interact with iNOS or other members of the nitric oxide synthase family. However, a broader, unbiased approach is recommended for novel scaffolds.
Protocol 1.1: Synthesis of an Affinity-Tagged Probe
To facilitate target identification, an affinity-tagged version of the parent molecule is required. This typically involves linking the probe to a tag, such as biotin, via a chemically inert linker. The secondary amine in 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a suitable attachment point for the linker, as it is less likely to be critical for binding compared to the core pyrrolidinone structure.
Materials:
-
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Biotin-NHS ester (or other suitable biotinylating agent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.2 equivalents) to the solution.
-
Slowly add a solution of Biotin-NHS ester (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final biotinylated probe by high-resolution mass spectrometry and NMR to confirm its structure and purity.
Part 2: Unbiased Target Identification
With an affinity probe in hand, the next step is to identify its interacting proteins from a complex biological sample, such as a cell lysate. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for this purpose.[6][7][8]
Protocol 2.1: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the general steps for an AP-MS experiment to identify the binding partners of the biotinylated 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for iNOS studies)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated probe
-
Unmodified 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (for competition control)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., TBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Lysate Preparation:
-
Culture cells to the desired confluence.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.[9]
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated probe for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of lysate with the biotinylated probe in the presence of a 100-fold excess of the unmodified parent compound.
-
Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a database search algorithm (e.g., MaxQuant).
-
-
Data Analysis:
-
Compare the proteins identified in the probe-treated sample with the competition control.
-
Proteins that are significantly enriched in the probe-treated sample are considered potential binding partners.
-
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Part 3: Target Engagement and Validation in a Cellular Context
Identifying a protein in a pulldown experiment is not sufficient to claim it as a bona fide target. It is crucial to demonstrate that the small molecule engages the target protein within intact cells.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11][12] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12][13]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to validate the interaction between 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and a putative target protein identified from the AP-MS screen.
Materials:
-
Intact cells expressing the target protein
-
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
DMSO (vehicle control)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blotting reagents (antibodies specific for the target protein)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one or DMSO for a defined period (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble, non-aggregated proteins.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
-
Data Interpretation:
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Part 4: Cellular Phenotyping and Downstream Pathway Analysis
Once a target has been identified and validated, the final step is to use the chemical probe to investigate the biological consequences of modulating that target's activity. This involves performing functional assays relevant to the target's known or hypothesized role.
Example Application: Probing iNOS Activity
If iNOS is confirmed as a target, the following assays can be employed:
-
Nitric Oxide Production Assay (Griess Assay): Measure the effect of the probe on nitric oxide production in cells stimulated to express iNOS (e.g., LPS-stimulated macrophages).
-
Cytokine Profiling: Analyze the effect of the probe on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that are often co-regulated with iNOS.
-
Western Blot Analysis of Signaling Pathways: Investigate the impact of the probe on upstream signaling pathways that regulate iNOS expression, such as the NF-κB pathway.
Conclusion: A Roadmap for Probe-Driven Discovery
This guide provides a comprehensive framework for the characterization and application of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one as a novel chemical probe. By following a systematic approach of target identification, validation, and functional characterization, researchers can transform this molecule into a valuable tool for dissecting complex biological processes. The principles and protocols outlined herein are broadly applicable to the development of other novel chemical probes, underscoring the power of this approach in advancing both basic science and drug discovery.
References
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4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PubMed Central. Available at: [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. Available at: [Link]
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N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. Available at: [Link]
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Validating Chemical Probes - EFMC. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
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Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC - NIH. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
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Small-Molecule Probes in Drug Target Identification: Core Applications - AntBio. Available at: [Link]
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(PDF) Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions - ResearchGate. Available at: [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS. Available at: [Link]
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(PDF) 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - ResearchGate. Available at: [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
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Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central. Available at: [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. Available at: [Link]
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Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry | Protocols.io. Available at: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. Available at: [Link]
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Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF - ResearchGate. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]
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4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes - PubMed. Available at: [Link]
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Application Notes & Protocols: A Phased Experimental Design for Characterizing 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Introduction and Strategic Rationale
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of diverse pharmacologically active agents, including nootropic racetams and compounds targeting cardiovascular and central nervous system (CNS) pathways.[1][2][3] The subject of this guide, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (hereafter referred to as "Compound X"), is a novel chemical entity (NCE) whose biological effects are yet to be characterized. The presence of the pyrrolidin-2-one core suggests a potential for neuromodulatory activity, while the side chain could confer affinity for various receptors or transporters.
This document outlines a comprehensive, phased experimental strategy for the de novo characterization of Compound X. The design prioritizes a logical progression from foundational in vitro assessments to more complex in vivo studies, a critical path in modern drug development to identify promising candidates and mitigate risks early.[4][5][6][7] Our approach is structured to first understand the compound's intrinsic properties and safety profile (Phase I), then to evaluate its physiological effects in a living system (Phase II), and finally to explore its potential therapeutic efficacy in a disease-relevant model (Phase III).
This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific justification for each experimental choice, ensuring a robust and logically sound investigation.
Phase I: Foundational In Vitro Characterization
The objective of Phase I is to establish a baseline understanding of Compound X's physicochemical properties, metabolic fate, and potential for off-target liabilities. These data are essential for designing subsequent, more complex assays and for interpreting their results accurately.[4][6][8]
Physicochemical & ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to predicting its behavior in vivo.[4][5][6] Poor ADME properties are a major cause of late-stage drug development failure.
Table 1: Key In Vitro ADME Assays and Target Benchmarks
| Parameter Assessed | Assay | Methodology | Target Benchmark | Rationale |
| Solubility | Kinetic Solubility | Nephelometry or UV-Vis Spectroscopy in buffered solution (pH 7.4) | > 50 µM | Ensures compound remains in solution for biological assays. |
| Permeability | PAMPA | Parallel Artificial Membrane Permeability Assay | Pe > 10 x 10-6 cm/s | Predicts passive diffusion across the intestinal barrier.[9] |
| Metabolic Stability | Liver Microsome Stability Assay | Incubation with human liver microsomes and NADPH, followed by LC-MS/MS analysis.[4] | t1/2 > 30 min | Estimates hepatic clearance; short half-life may preclude effective systemic exposure. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Dialysis of compound between plasma and buffer, followed by LC-MS/MS quantification. | Fraction unbound > 1% | Determines the concentration of free (active) drug available to interact with targets. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Panel | Fluorometric or LC-MS/MS-based assay against major isoforms (e.g., 3A4, 2D6, 2C9).[9] | IC50 > 10 µM | Assesses potential for drug-drug interactions. |
Safety Pharmacology: Early Liability Assessment
Identifying potential safety issues early is paramount. The most critical off-target liability for many small molecules is the inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[10][11][12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on the hERG potassium channel.
-
Methodology: Automated patch-clamp electrophysiology using a CHO or HEK293 cell line stably expressing the hERG channel.[13]
-
Procedure:
-
Cell Culture: Culture hERG-expressing cells according to standard protocols until they reach 70-90% confluency.
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock to create a concentration range (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Assay Execution (Automated Patch-Clamp):
-
Cells are harvested and suspended.
-
The automated system captures individual cells and forms a high-resistance (GΩ) seal.
-
A specific voltage protocol is applied to elicit hERG channel currents.[10]
-
After establishing a stable baseline current, cells are perfused with increasing concentrations of Compound X.
-
A known hERG inhibitor (e.g., E-4031 or dofetilide) is used as a positive control.[10]
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage inhibition relative to the baseline current.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[10]
-
-
-
Self-Validation: The assay is considered valid if the positive control yields an IC50 value within the historically accepted range for the instrument and cell line. A vehicle control (DMSO) should show no significant inhibition.
Target Hypothesis Generation & Screening
Given the pyrrolidin-2-one core, a primary hypothesis is that Compound X may act as a neuromodulator, potentially interacting with targets associated with cognitive function, such as AMPA receptors, which are known targets of some racetam-like compounds.[14][15] Additionally, other pyrrolidinone derivatives have shown activity at adrenergic receptors.[1][16]
Caption: Workflow for In Vitro Target Identification and Validation.
Phase II: In Vivo Pharmacokinetics and Pharmacodynamics
This phase aims to understand how Compound X behaves in a living organism, bridging the gap between in vitro data and potential physiological effects.[17]
Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the key PK parameters of Compound X (e.g., Cmax, Tmax, AUC, half-life) following intravenous (IV) and oral (PO) administration in mice or rats.
-
Procedure:
-
Animal Dosing: Administer Compound X to two groups of rodents (n=3-5 per group). One group receives an IV bolus dose (e.g., 1-2 mg/kg), and the other receives an oral gavage dose (e.g., 5-10 mg/kg).
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters and determine oral bioavailability (%F).
-
-
Rationale: This study is essential to confirm that the compound can achieve and maintain sufficient exposure levels in the body to exert a pharmacological effect. It also informs dose selection for subsequent efficacy studies.[7]
Initial Tolerability and Safety Assessment
-
Objective: To observe for any acute adverse effects following a single high dose of Compound X.
-
Procedure: Administer a single high dose (e.g., 10-fold the anticipated efficacy dose) to a small group of rodents. Observe the animals closely for 24-48 hours for any signs of toxicity, such as changes in behavior, mobility, or autonomic function.
-
Rationale: This provides a preliminary assessment of the compound's safety margin.
Phase III: Efficacy Evaluation in a Disease-Relevant Model
Based on the hypothesis that Compound X may possess nootropic or cognitive-enhancing properties, this phase will test its efficacy in a validated animal model of cognitive impairment.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive deficits in rodents, providing a reliable model for screening potential cognitive enhancers.[18][19]
The Morris Water Maze (MWM) is a classic behavioral test that assesses spatial learning and memory.[18][20]
-
Objective: To determine if Compound X can reverse the spatial memory deficits induced by scopolamine.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
Compound X (Low Dose) + Scopolamine
-
Compound X (Mid Dose) + Scopolamine
-
Compound X (High Dose) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are trained to find a hidden platform in a circular pool of opaque water, using spatial cues around the room.
-
Each animal performs several trials per day. Latency to find the platform and path length are recorded.
-
-
Treatment and Impairment:
-
On the test day, administer Compound X or controls orally.
-
After a set pre-treatment time (determined from PK data), administer scopolamine (or saline) intraperitoneally.
-
-
Probe Trial (Test Day):
-
Approximately 30-60 minutes after scopolamine injection, remove the platform from the pool.
-
Place the animal in the pool for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform used to be).
-
-
-
Data Analysis: Compare the time spent in the target quadrant between groups using ANOVA followed by post-hoc tests. A significant increase in time spent in the target quadrant for the Compound X groups compared to the scopolamine-only group indicates cognitive enhancement.
-
Self-Validation: The model is validated if the Vehicle + Scopolamine group shows a significant impairment (less time in the target quadrant) compared to the Vehicle + Saline group, and the positive control group shows a significant reversal of this impairment.
If Compound X is an AMPA receptor potentiator, it would enhance synaptic strength, a cellular correlate of learning and memory.[14][21]
Caption: Hypothetical pathway of Compound X as an AMPA receptor potentiator.
Conclusion and Future Directions
This structured experimental plan provides a comprehensive framework for the initial characterization of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The phased approach ensures that resources are used efficiently, generating a robust data package that addresses the compound's drug-like properties, safety, and potential efficacy. Positive results from this plan would warrant further investigation, including more extensive toxicology studies, evaluation in chronic disease models, and exploration of the precise molecular mechanism of action.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Góra, M., et al. (n.d.). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
- Lenci, E., & Trabocchi, A. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(22), 5413.
-
Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. Retrieved from [Link]
- Dudek, M., et al. (2016). Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology, 776, 146-155.
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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Inotiv. (n.d.). Cognition Models in Rats and Mice. Retrieved from [Link]
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Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
Slideshare. (n.d.). Herg assay,Structure, Various screening methods and Advantages. Retrieved from [Link]
- Zervou, M., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115233.
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Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. Retrieved from [Link]
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cognition Models and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
MDPI. (2022). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
-
Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
- Park, M. (2018). AMPA Receptor Trafficking for Postsynaptic Potentiation. Frontiers in Molecular Neuroscience, 11, 383.
- Benke, T. A., et al. (2003). Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones. The Journal of Physiology, 547(Pt 1), 115–125.
- Kolta, A., et al. (2000). Long-Term Potentiation Alters the Modulator Pharmacology of AMPA-Type Glutamate Receptors. Journal of Neurophysiology, 83(6), 3245-3255.
-
RSC Publishing. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]
-
PubChem. (n.d.). Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine. Retrieved from [Link]
-
YouTube. (2016). Yong Zhang, Visualizing AMPA receptors synaptic plasticity in vivo: McGovern Institute Symposium. Retrieved from [Link]
-
KU Leuven. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]
-
Sangon Biotech. (n.d.). 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Physiological signature of a novel potentiator of AMPA receptor signalling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2-pyrrolidinone. Retrieved from [Link]
Sources
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- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
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- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
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- 15. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. journals.physiology.org [journals.physiology.org]
Application Note & Protocol: High-Throughput Screening for Modulators of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one Derivatives
Introduction: The Pyrrolidinone Scaffold and the Case for HDAC Inhibition
The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its non-planar, sp³-rich structure provides excellent three-dimensional diversity, making it an attractive starting point for exploring new chemical space in drug discovery.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5]
This application note focuses on establishing a high-throughput screening (HTS) cascade for a novel series of compounds based on the 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one core. While the specific biological target of these derivatives is yet to be determined, a rational starting point for screening is essential. Aberrant activity of Histone Deacetylases (HDACs) is implicated in numerous diseases, particularly cancer, making them a high-value therapeutic target.[6] Given that various heterocyclic compounds are known to inhibit HDACs, we hypothesize that this novel pyrrolidinone series may exhibit activity against this enzyme class.
This document provides a comprehensive, field-tested guide for researchers to establish a robust HTS campaign to identify and characterize potential HDAC inhibitors from this compound library. We will detail a primary biochemical assay, a secondary cell-based assay, and critical data analysis workflows to ensure the generation of high-quality, actionable data.
The HTS Workflow: A Strategy for Hit Identification and Validation
A successful HTS campaign is a multi-stage process designed to efficiently screen large compound libraries, eliminate false positives, and confirm the biological activity of true "hits".[7][8][9] Our proposed workflow is a hierarchical approach that moves from a high-throughput, cost-effective primary screen to more complex, physiologically relevant secondary assays.
Caption: High-level workflow for screening and validating HDAC inhibitors.
Part 1: Primary Biochemical Screening
The primary screen is designed for speed and scalability to test the entire compound library at a single concentration.[8][10] We will use a fluorogenic biochemical assay, which is a common and reliable method for HTS campaigns targeting enzyme inhibitors.[11]
Assay Principle
The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore, 7-Amino-4-methylcoumarin (AMC).[12] The acetylated lysine mimics the natural substrate of HDACs. When the substrate is deacetylated by an active HDAC enzyme, it becomes susceptible to cleavage by a developer enzyme (trypsin). This cleavage releases the AMC fluorophore, which produces a strong fluorescent signal proportional to HDAC activity.[13] An inhibitor compound will prevent deacetylation, resulting in a low fluorescence signal.[14]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 7. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
Application Note and Protocols for the Synthesis and Purification of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Authored by: Senior Application Scientist
Introduction
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative of interest in pharmaceutical research and development due to its potential as a scaffold in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds. This document provides a comprehensive guide for the synthesis and purification of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and techniques for ensuring high purity of the final compound.
Chemical Profile
| Property | Value |
| IUPAC Name | 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one |
| CAS Number | 959237-10-6 |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
Synthetic Strategy: A Multi-Step Approach from Itaconic Acid
The synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be strategically approached via a multi-step pathway starting from the readily available bio-based precursor, itaconic acid. This strategy involves the formation of the pyrrolidinone ring, followed by the introduction of the ethyl and methylamino-methyl substituents. The rationale for this approach is the high reactivity of itaconic acid and its derivatives, which allows for the sequential and controlled introduction of the desired functional groups.[1][2]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one from itaconic acid.
Experimental Protocols
Part 1: Synthesis of N-Ethyl-4-carboxypyrrolidin-2-one (Intermediate 1)
This initial step involves a tandem Michael addition and amidation reaction between itaconic acid and ethylamine to form the pyrrolidinone ring.
Materials:
-
Itaconic acid (1.0 eq)
-
Ethylamine (2.5 eq, 70% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in ethanol.
-
Slowly add the aqueous solution of ethylamine to the flask at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Synthesis of N-Ethyl-2-oxopyrrolidine-4-carbonyl chloride (Intermediate 2)
The carboxylic acid of Intermediate 1 is converted to a more reactive acid chloride for the subsequent amidation step.
Materials:
-
N-Ethyl-4-carboxypyrrolidin-2-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend N-Ethyl-4-carboxypyrrolidin-2-one in anhydrous DCM in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Part 3: Synthesis of N-Ethyl-N'-methyl-2-oxopyrrolidine-4-carboxamide (Intermediate 3)
The acid chloride is reacted with methylamine to form the corresponding amide.
Materials:
-
N-Ethyl-2-oxopyrrolidine-4-carbonyl chloride (1.0 eq)
-
Methylamine (2.0 eq, solution in THF or as a gas)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of methylamine and triethylamine in anhydrous DCM.
-
Add the methylamine solution dropwise to the stirred acid chloride solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Part 4: Reduction to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (Final Product)
The final step involves the reduction of the amide to the target secondary amine.
Materials:
-
N-Ethyl-N'-methyl-2-oxopyrrolidine-4-carboxamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the crude amide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude final product.
Purification Techniques
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual reagents. A combination of techniques may be necessary to achieve high purity.
Column Chromatography
Column chromatography is a highly effective method for purifying substituted pyrrolidinones.[3]
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is recommended. A typical gradient might start with 100% DCM and gradually increase the polarity by adding methanol (e.g., from 0% to 10% MeOH).
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Distillation
For liquid products, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Gradually reduce the pressure and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure.
Purity Assessment and Analytical Characterization
The purity and identity of the synthesized 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one should be confirmed using a combination of analytical techniques.
Analytical Techniques
| Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reversed-phase; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Detection: UV at 210 nm. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Ionization: Electron Ionization (EI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Analysis of characteristic peaks for C=O (amide), C-N, and N-H bonds. |
Purity Analysis Workflow
Caption: Workflow for the purification and analytical validation of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; side reactions. | Increase reaction time; ensure proper stoichiometry of reagents. |
| Difficulty in isolating Intermediate 2 | Instability of the acid chloride. | Use the crude acid chloride immediately in the next step without prolonged storage. |
| Incomplete reduction in Step 4 | Insufficient LiAlH₄; deactivated reagent. | Use a fresh batch of LiAlH₄; increase the molar excess of the reducing agent. |
| Co-elution of impurities during chromatography | Similar polarity of product and impurities. | Optimize the solvent gradient; try a different stationary phase (e.g., alumina). |
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis and purification of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. By following the outlined protocols and understanding the rationale behind each step, researchers can reliably produce this compound with a high degree of purity, suitable for further applications in drug discovery and development. The emphasis on robust purification and comprehensive analytical validation ensures the quality and integrity of the final product.
References
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- Castán, A., Badorrey, R., Gálvez, J. A., & Díaz-de-Villegas, M. D. (Year). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals.
- EP2373617B1 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. (n.d.). Google Patents.
- Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
- Głowacka, I. E., et al. (Year). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
-
ResearchGate. (n.d.). Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone with.... Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Lammens, T. M., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Delivery of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Authored by: A Senior Application Scientist
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo delivery of the novel small molecule, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. In the absence of established public data on the in vivo administration of this specific compound, this document outlines a systematic, first-principles approach to developing a robust and reproducible delivery protocol. The methodologies described herein are grounded in established principles of pharmacology and drug delivery, emphasizing scientific integrity and logical experimental progression.
The core of this guide is to empower the researcher with a decision-making framework, from initial physicochemical characterization and vehicle selection to the execution of various administration routes. By understanding the causality behind each experimental choice, the user can adapt and optimize these protocols to suit their specific research objectives.
Physicochemical Properties and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is the foundational step in developing a successful in vivo delivery strategy. These properties will dictate the choice of vehicle, the route of administration, and the potential for achieving desired pharmacokinetic profiles.
Structural Analysis and Predicted Properties:
-
Chemical Structure: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Molecular Formula: C₈H₁₆N₂O[1]
-
Molecular Weight: 156.23 g/mol [1]
The presence of a pyrrolidinone ring, an ethyl group, and a methylamino-methyl side chain suggests a degree of polarity and the potential for hydrogen bonding. The amine group may allow for the formation of salts to enhance aqueous solubility. Based on the structure, it is reasonable to hypothesize that the compound will exhibit moderate solubility in aqueous solutions, which can be potentially improved with pH adjustment or the use of co-solvents.
Table 1: Predicted Physicochemical Properties and Their Implications for In Vivo Delivery
| Property | Predicted Characteristic | Implication for In Vivo Delivery |
| Solubility | Likely soluble in polar solvents. Aqueous solubility may be pH-dependent. | A tiered approach to vehicle selection is recommended, starting with aqueous buffers. |
| LogP | Low to moderate. | May influence membrane permeability and distribution. Suggests oral route could be viable. |
| pKa | The amine group is basic. | The compound's charge state will change with pH, affecting solubility and absorption. |
| Stability | The lactam ring may be susceptible to hydrolysis at extreme pH. | Vehicle pH should be maintained near physiological levels (pH 6.5-7.4). |
Vehicle Selection and Formulation Development
The choice of a suitable vehicle is critical for ensuring the bioavailability and tolerability of the administered compound. A systematic approach to vehicle screening is recommended.
Protocol 1: Systematic Vehicle Solubility Screen
-
Primary Screen (Aqueous Vehicles):
-
Prepare a stock solution of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in sterile water for injection (WFI).
-
Attempt to dissolve the compound at the desired concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) in the following vehicles:
-
Vortex and visually inspect for complete dissolution. If not fully dissolved, gentle warming (to 37°C) or sonication can be attempted.
-
-
Secondary Screen (Co-solvents and Excipients):
-
If aqueous solubility is insufficient, the use of co-solvents may be necessary. It is crucial to use the lowest possible concentration of organic solvents to minimize toxicity.[2]
-
Prepare solutions with a small percentage of the following GRAS (Generally Recognized as Safe) co-solvents:
-
A common starting point is a ternary vehicle system, for example:
-
10% DMSO, 40% PEG400, 50% Saline
-
-
-
Advanced Formulations:
Workflow for Vehicle Selection
Caption: A logical workflow for selecting an appropriate in vivo delivery vehicle.
In Vivo Administration Routes and Protocols
The choice of administration route is dependent on the experimental objectives, the required pharmacokinetic profile, and the physicochemical properties of the formulated compound.[5][6]
Intravenous (IV) Administration
-
Rationale: Provides 100% bioavailability and rapid onset of action. Suitable for compounds with good aqueous solubility.
-
Causality: Bypasses absorption barriers, leading to immediate systemic exposure. Ideal for determining intrinsic pharmacological activity.
-
Preparation:
-
Formulate 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in a sterile, isotonic aqueous vehicle (e.g., saline or PBS).
-
Filter-sterilize the final formulation through a 0.22 µm syringe filter.
-
Warm the animal under a heat lamp to promote vasodilation of the tail veins.
-
Load the dosing solution into a 1 mL syringe with a 27-30 gauge needle.
-
-
Procedure:
-
Restrain the mouse appropriately (e.g., in a commercial restrainer).
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly and steadily (typically over 30-60 seconds).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions (e.g., respiratory distress, seizures).
-
Return the animal to its cage and monitor for at least 4 hours.
-
Intraperitoneal (IP) Administration
-
Rationale: A common route for preclinical studies, offering good systemic absorption that is generally faster and more complete than oral or subcutaneous routes.[6]
-
Causality: The large surface area of the peritoneal cavity facilitates rapid absorption into the systemic circulation.
-
Preparation:
-
Formulate the compound in a suitable vehicle. The volume for IP injection should not exceed 10 mL/kg.
-
Load the dosing solution into a 1 mL syringe with a 25-27 gauge needle.
-
-
Procedure:
-
Gently scruff the mouse to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen at a 45-degree angle to avoid puncturing the bladder or cecum.[7]
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
-
Post-Administration Monitoring:
-
Observe for any signs of discomfort or distress.
-
Monitor for any signs of peritonitis or local irritation over the following days.
-
Oral (PO) Administration
-
Rationale: The most common and convenient route for clinical drug administration.[5] It is essential to evaluate oral bioavailability for any compound with therapeutic potential.
-
Causality: The compound must be absorbed through the gastrointestinal tract and may be subject to first-pass metabolism in the liver.[8]
-
Preparation:
-
Formulate the compound in an appropriate vehicle. Aqueous solutions or suspensions are common.
-
The gavage volume should typically not exceed 10 mL/kg.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
-
Procedure:
-
Securely hold the mouse and gently extend its neck.
-
Measure the gavage needle from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach. Do not force the needle if resistance is met.[7]
-
Administer the dose smoothly.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor for any signs of gastrointestinal upset.
-
Workflow for Route of Administration Selection
Caption: Decision tree for selecting an appropriate in vivo administration route.
Dose-Ranging and Tolerability Studies
Prior to definitive efficacy studies, it is imperative to conduct dose-ranging and tolerability studies to establish a safe and effective dose range.
Protocol 5: Acute Dose-Ranging Study
-
Study Design:
-
Select at least three dose levels (e.g., low, medium, high) based on any available in vitro data or literature on similar compounds.
-
Include a vehicle control group.
-
Administer a single dose of the compound via the chosen route to a small group of animals (n=3-5 per group).
-
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, 48 hours post-dose).
-
Record body weights daily for at least 7 days.
-
At the end of the study, a gross necropsy can be performed to look for any visible organ abnormalities.
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
-
Use these data to select appropriate doses for subsequent efficacy studies.
-
Conclusion
The successful in vivo delivery of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one requires a systematic and scientifically rigorous approach. By carefully considering the compound's physicochemical properties, conducting thorough vehicle screening, and selecting the appropriate route of administration, researchers can generate reliable and reproducible data. The protocols and workflows provided in these application notes serve as a foundational guide to be adapted and optimized for specific experimental needs. It is always recommended to consult with institutional animal care and use committees (IACUC) and adhere to all relevant guidelines for animal welfare.
References
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Open Access Journals. (n.d.). Delivery Vehicles for Targeted Drug Delivery System. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Route of Administration. Retrieved from [Link]
-
PubMed Central. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Retrieved from [Link]
-
Course Hero. (2020, December 2). Routes Of Drug Administration. Retrieved from [Link]
-
PubMed. (n.d.). In vivo approach to determine the route of optimal drug absorption in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Delivery Vehicles. Retrieved from [Link]
-
PubMed Central. (n.d.). Nanodelivery Vehicles Induce Remote Biochemical Changes in vivo. Retrieved from [Link]
-
BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. Retrieved from [Link]
-
Sangon Biotech. (n.d.). 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols: The Emerging Potential of 4-Substituted Pyrrolidin-2-ones in Medicinal Chemistry, Featuring 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics.[1][2] This five-membered lactam is a privileged structure, appearing in a multitude of biologically active compounds and offering a unique combination of properties for drug design.[3] Its non-planar, sp3-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target specificity and potency.[3] This guide delves into the medicinal chemistry of 4-substituted pyrrolidin-2-ones, with a particular focus on the potential applications of compounds like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. While specific literature on this exact molecule is sparse, by examining its structural class, we can extrapolate potential applications and design robust research protocols.
The Pyrrolidin-2-one Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidin-2-one ring system is a recurring motif in a wide array of pharmacologically active agents.[4] Its derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, anticonvulsant, anticancer, antihypertensive, and antiarrhythmic activities.[1][5][6] The success of this scaffold can be attributed to several key features:
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the fine-tuning of a molecule's spatial arrangement to optimize interactions with biological targets.[3]
-
Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (C=O), facilitating strong and specific binding to protein targets.
-
Favorable Physicochemical Properties: The pyrrolidin-2-one core generally imparts good solubility and metabolic stability, desirable properties for drug candidates.
Synthetic Strategies for 4-Substituted Pyrrolidin-2-ones
The synthesis of 4-substituted pyrrolidin-2-ones can be approached through various synthetic routes. A plausible pathway to a compound such as 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one could involve the following general steps, starting from a suitable precursor like itaconic acid.
Caption: Proposed synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
This generalized scheme highlights a potential route, and specific reaction conditions would require optimization. Other established methods for pyrrolidine synthesis could also be adapted.[7]
Medicinal Chemistry Applications and Therapeutic Potential
Central Nervous System (CNS) Disorders
The pyrrolidin-2-one scaffold is a key component of the racetam class of nootropic drugs. Furthermore, derivatives have been investigated for their anticonvulsant properties.[3] The substitution at the 4-position can significantly influence the interaction with CNS targets.
Cardiovascular Diseases
A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities.[5] These compounds have shown affinity for α1- and α2-adrenoceptors.[5] For instance, 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one demonstrated significant prophylactic antiarrhythmic activity.[5]
Anti-inflammatory Agents
Structurally related pyrrolidine-2,3-diones have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[8][9][10][11] A study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones revealed that these compounds could act as ligands for iNOS, with some derivatives showing potent inhibition of nitric oxide production.[8][9][10][11]
Table 1: Biological Activity of Selected Pyrrolidin-2-one Derivatives
| Compound | Target/Activity | Measurement | Value | Reference |
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-adrenoceptor affinity | pKi | 7.13 | [5] |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α2-adrenoceptor affinity | pKi | 7.29 | [5] |
| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | Antiarrhythmic activity | ED50 | 1.0 mg/kg (iv) | [5] |
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Nitric oxide production inhibition | IC50 | 43.69 ± 5.26 µM | [8][11] |
Proposed Research Workflow and Screening Cascade
For a novel compound like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a systematic approach to identifying its biological activity is crucial. The following workflow outlines a potential screening cascade.
Caption: A typical drug discovery workflow for a novel chemical entity.
Experimental Protocol: In Vitro iNOS Inhibition Assay
Given the anti-inflammatory potential of related structures, a relevant starting point for biological evaluation would be to assess the inhibitory activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one against inducible nitric oxide synthase (iNOS).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against murine macrophage iNOS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Test compound (1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one)
-
Griess Reagent System
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a cell culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells. Add fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Induction of iNOS Expression: To induce iNOS expression, treat the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of nitrite production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Self-Validation:
-
Positive Control: A known iNOS inhibitor should show a dose-dependent inhibition of nitrite production, validating the assay's responsiveness.
-
Vehicle Control: The vehicle (DMSO) should not significantly affect cell viability or nitrite production at the concentrations used.
-
Cell Viability Assay: A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed inhibition of nitrite production is not due to cytotoxicity of the test compound.
Conclusion
While 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one remains a largely unexplored molecule, its structural class, the 4-substituted pyrrolidin-2-ones, represents a fertile ground for the discovery of new therapeutic agents. By leveraging the extensive knowledge base on the pyrrolidin-2-one scaffold and employing systematic screening protocols, researchers can effectively probe the biological activities of this and related compounds. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation, with the potential to uncover novel drug candidates for a range of diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with significant applications in medicinal chemistry and as versatile chemical intermediates.[1][2] The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity due to the multifunctional nature of the molecule. The most common and efficient route involves a key reductive amination step, which is the primary focus of this guide. Understanding and controlling the variables in this step is critical for success.
Proposed Synthetic Pathway
A robust and common pathway to the target molecule involves the reductive amination of a key aldehyde intermediate. This two-step approach allows for controlled introduction of the required functional groups.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in Aqueous Solutions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize this compound for your research and development needs.
Understanding the Solubility Profile of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a pyrrolidinone derivative. While specific aqueous solubility data for this compound is not extensively published, its chemical structure, featuring a basic secondary amine, suggests that its solubility will be significantly influenced by pH. As a weakly basic compound, it is expected to exhibit higher solubility in acidic conditions where the amine group is protonated, and lower solubility in neutral to basic aqueous media.
Challenges in achieving the desired concentration in aqueous solutions are common for many organic compounds in drug discovery. This guide will walk you through a systematic approach to diagnose and resolve these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or incomplete dissolution of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in my aqueous buffer (pH 7.4). What is the likely cause?
A1: The primary reason for poor solubility at neutral or alkaline pH is the non-ionized state of the methylamino group. In its free base form, the molecule is less polar, leading to lower solubility in aqueous solutions. At pH 7.4, a significant portion of the compound will be unprotonated, reducing its ability to interact favorably with water molecules.
Q2: What is the first and most straightforward step I should take to improve the solubility of this compound?
A2: The initial and often most effective strategy is pH adjustment .[1][][3][4] Given the basic nature of the secondary amine in the molecule, lowering the pH of your aqueous solution will lead to its protonation. The resulting cationic form is significantly more polar and, therefore, more soluble in water. A systematic titration to determine the optimal pH for solubility is recommended.
Q3: Are there alternative approaches if pH adjustment alone is insufficient or not compatible with my experimental system?
A3: Absolutely. If pH modification is not a viable option, or if you require a higher concentration than achievable by pH adjustment alone, you should consider the following formulation strategies:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of nonpolar drugs.[][5][6]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[7][8][9][10][11]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and enhancing aqueous solubility.[12][13][14][15][16]
Q4: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
A4: The choice depends on several factors including the required concentration, the nature of your experiment (e.g., in vitro vs. in vivo), and potential downstream effects of the excipients. A decision-making workflow is provided below to guide your selection process. Generally, for early-stage in vitro screening, co-solvents are often a quick and effective choice. For formulations intended for biological systems, the biocompatibility of surfactants and cyclodextrins is a key consideration.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for addressing solubility issues with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Workflow for Solubility Enhancement
Caption: A systematic workflow for enhancing the aqueous solubility of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for solubilizing 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in an aqueous buffer.
Materials:
-
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Deionized water or buffer of choice (e.g., PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of your aqueous buffer.
-
Add a known excess amount of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one to a defined volume of the buffer to create a slurry.
-
While stirring, slowly add 0.1 M HCl dropwise to the slurry.
-
Monitor the pH continuously. Observe for the dissolution of the solid material as the pH decreases.
-
Note the pH at which the compound completely dissolves. This is your approximate pH for solubilization at that concentration.
-
For confirmation, you can prepare a fresh solution at the determined pH and attempt to dissolve the desired concentration of the compound directly.
Causality: By adding acid, you are increasing the concentration of hydronium ions (H₃O⁺) in the solution. These protons will react with the basic methylamino group of your compound, forming a positively charged (protonated) species. This ionized form has a much higher affinity for polar water molecules, leading to a significant increase in solubility.[1][3][4]
Protocol 2: Solubilization using Co-solvents
Objective: To enhance the solubility of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one using a water-miscible organic co-solvent.
Materials:
-
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Aqueous buffer (at a pH where the compound is not fully soluble, if necessary)
-
Co-solvents such as Ethanol, Propylene Glycol, or N-methyl-2-pyrrolidone (NMP).[6][17]
-
Vortex mixer or sonicator
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
To a fixed volume of each co-solvent/buffer mixture, add an excess amount of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
-
Agitate the samples (vortex or sonicate) for a set period to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal ratio.
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[5] This makes the solvent more "like" the solute, reducing the energy penalty for the nonpolar regions of your molecule to be solvated and thereby increasing solubility. N-methyl-2-pyrrolidone, a structural analog, has been shown to be an effective solubilizer for a variety of poorly soluble drugs.[17]
Protocol 3: Solubilization using Surfactants
Objective: To increase the apparent aqueous solubility of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one through micellar solubilization.
Materials:
-
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
-
Aqueous buffer
-
Surfactants such as Polysorbate 80 (Tween® 80) or Sodium Dodecyl Sulfate (SDS).[10][11][18]
-
Stir plate and stir bar
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of the chosen surfactant, ensuring the concentrations span the critical micelle concentration (CMC) of the surfactant.
-
Add an excess amount of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one to each surfactant solution.
-
Stir the mixtures for an adequate time to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the solubilized compound in the clear supernatant.
-
Plot the solubility against the surfactant concentration. A significant increase in solubility is typically observed above the CMC.
Causality: Above their CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[7][9][10] The nonpolar parts of your compound can partition into the hydrophobic core of these micelles, effectively being "hidden" from the aqueous environment. This dramatically increases the overall amount of the compound that can be dispersed in the solution.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration Range of Excipient | Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the basic amine group.[1][3] | N/A (titration with acid) | Simple, cost-effective, introduces minimal additional components. | May not be suitable for pH-sensitive assays or compounds; potential for precipitation upon pH shift. |
| Co-solvents | Reduces the polarity of the solvent system.[5] | 5-40% v/v | Effective for many compounds, relatively simple to implement. | Can affect biological assays; potential for precipitation upon dilution. |
| Surfactants | Forms micelles that encapsulate the compound.[7][9] | 0.1-5% w/v | High solubilization capacity, can improve stability.[10] | Can interfere with certain biological assays; potential for cell toxicity at high concentrations. |
| Cyclodextrins | Forms inclusion complexes with the compound.[12][14] | 1-10% w/v | Generally biocompatible, can improve bioavailability.[13][15] | Can be more expensive; complexation is a 1:1 or 1:2 stoichiometry, which can limit the maximum achievable concentration. |
Advanced Troubleshooting
Problem: My compound precipitates out of the co-solvent mixture upon dilution into my assay medium.
Solution: This is a common issue with co-solvent systems. To mitigate this, consider using a surfactant or cyclodextrin-based formulation, as these tend to be more stable upon dilution. Alternatively, you can try to perform the dilution in a stepwise manner with vigorous mixing.
Problem: The surfactant I am using is interfering with my cell-based assay.
Solution: Screen a panel of surfactants to find one with lower cytotoxicity. Non-ionic surfactants like Polysorbate 80 are often better tolerated by cells than ionic surfactants like SDS. Also, use the lowest effective concentration of the surfactant.
Conclusion
Overcoming the solubility challenges of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in aqueous solutions is achievable through a systematic and informed approach. By understanding the physicochemical properties of your compound and the mechanisms of various solubilization techniques, you can select and optimize a formulation strategy that meets the demands of your specific application. We recommend starting with pH adjustment and progressing to co-solvents, surfactants, or cyclodextrins as needed, while always considering the compatibility of the chosen excipients with your experimental system.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cosolvent. ScienceDirect.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Research in Pharmaceutical Sciences.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Cosolvent. Wikipedia.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library.
- Solvents & Co-solvents for Pharmaceutical Applic
- The Role of Surfactants in Compounded Prepar
- Cosolvent and Complex
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- The Role of Surfactants in Solubiliz
- Solubilizer Excipients. Protheragen.
- Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- Technical Support Center: Improving the Solubility of Phenylpyrrolidinone Compounds. Benchchem.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- pH Adjustment and Co-Solvent Optimiz
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Solubility Enhancement Excipients. American Pharmaceutical Review.
- Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Cheméo.
- Solubilization of poorly soluble compounds using 2-pyrrolidone.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- Combined effect of complexation and pH on solubiliz
- pH and solubility (video) | Equilibrium. Khan Academy.
- Solubility and pH. Chemistry LibreTexts.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Excipients for Solubility and Bioavailability Enhancement.
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. ABL Technology.
- 1-Ethyl-2-pyrrolidone. ChemicalBook.
- 1-Ethyl-4- (methylamino)methyl pyrrolidin-2-one AldrichCPR 959237-10-6. Sigma-Aldrich.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine. PubChem.
- 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | CAS# 959237-10-6 | MFCD09864228 | BB-4002899. Hit2Lead.
- N-methyl-2-pyrrolidone. PubChem.
- 1-Ethyl-2-pyrrolidinone CAS 2687-91-4 | 842196. Merck Millipore.
- 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. ChemicalBook.
- Sigma Aldrich 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one 100 mg | Buy Online. Fisher Scientific.
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. 杭州辰通生化科技有限公司.
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- 3. Khan Academy [khanacademy.org]
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- 6. Cosolvent - Wikipedia [en.wikipedia.org]
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- 8. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
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- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
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- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. senpharma.vn [senpharma.vn]
Technical Support Center: Troubleshooting Inconsistent Results in 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one Experiments
Welcome to the technical support center for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and handling of this compound. This guide provides in-depth, field-proven insights in a question-and-answer format to ensure the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, and what are the critical steps?
A plausible and efficient synthetic route to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one involves a multi-step process starting from a suitable precursor, which is then functionalized. A common strategy is the reductive amination of a corresponding aldehyde. Given the structure, a likely precursor would be 1-ethyl-2-oxopyrrolidine-4-carbaldehyde.
The overall synthetic pathway can be visualized as follows:
Caption: Plausible synthetic pathway for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Critical steps in this process include the efficient formation of the imine intermediate and its subsequent selective reduction. The choice of reducing agent is paramount to avoid side reactions.[1]
Troubleshooting Guide: Synthesis
Q2: My reductive amination reaction is showing low yield of the final product. What are the potential causes and how can I improve it?
Low yields in the reductive amination step are a common issue. The primary reasons often revolve around inefficient imine or iminium ion formation and competing side reactions.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The condensation of the aldehyde and methylamine is a reversible equilibrium. Factors like pH and steric hindrance can prevent the reaction from proceeding efficiently. | Optimize pH: The reaction is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the methylamine will be protonated and non-nucleophilic. If too high, the carbonyl is not sufficiently activated. A catalytic amount of acetic acid is often beneficial.[2] Increase Concentration: Higher concentrations of reactants can drive the equilibrium towards the imine. Azeotropic Removal of Water: For stubborn cases, removing water using a Dean-Stark apparatus can shift the equilibrium. |
| Sub-optimal Reducing Agent | A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it forms the imine, leading to the corresponding alcohol as a byproduct.[2] | Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is milder and selectively reduces the iminium ion over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[3] |
| Steric Hindrance | While less of a concern with methylamine, bulky amines can hinder the approach to the carbonyl group. | Increase Reaction Time/Temperature: Allowing the reaction to stir longer or gently heating (e.g., to 40-50 °C) can help overcome kinetic barriers. Monitor the reaction by TLC or LC-MS to avoid degradation.[2] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. | Use a Slight Excess of Amine: Using 1.1 to 1.5 equivalents of methylamine can help drive the reaction to completion. However, a large excess can complicate purification.[2] |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 1-ethyl-2-oxopyrrolidine-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add methylamine (1.2 eq, either as a solution in THF or ethanol, or as a salt with a non-nucleophilic base like triethylamine).
-
Add glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q3: I am observing several impurities in my crude product by NMR and LC-MS. What are the likely side products and how can I minimize them?
The formation of side products is a frequent cause of inconsistent results. Understanding their origin is key to mitigating their formation.
Common Impurities and Their Prevention:
| Impurity | Likely Cause | Prevention Strategy |
| Starting Aldehyde | Incomplete reaction. | Ensure sufficient reaction time and appropriate stoichiometry of reagents. Confirm the quality of the reducing agent. |
| 4-Hydroxymethyl-1-ethylpyrrolidin-2-one | Reduction of the starting aldehyde by a non-selective reducing agent (e.g., NaBH₄). | Use a selective reducing agent like NaBH(OAc)₃.[2] |
| Tertiary Amine (Bis-alkylation Product) | Reaction of the product with remaining starting aldehyde. | This is less common with a secondary amine product but can occur if the reaction conditions are harsh. Ensure slow addition of the reducing agent and maintain a moderate temperature. |
| Ring-Opened Products (e.g., amides) | Hydrolysis of the lactam ring under strongly acidic or basic conditions, especially during workup or purification.[2] | Maintain a neutral or slightly basic pH during aqueous workup. Avoid prolonged exposure to strong acids or bases. |
A logical workflow for troubleshooting impurities is outlined below:
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Troubleshooting Guide: Purification and Stability
Q4: My product is a polar amine, and I'm having difficulty with purification by column chromatography. What are some effective strategies?
Purifying polar amines on standard silica gel can be challenging due to strong interactions with the acidic silanol groups, leading to peak tailing and poor separation.[4]
Purification Strategies for Polar Amines:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent system containing a small amount of a base, such as 1-2% triethylamine or ammonia in methanol.[5] This neutralizes the acidic sites and improves peak shape.
-
Use an Appropriate Solvent System: For highly polar amines, a standard ethyl acetate/hexane system may not be sufficient. Consider using a more polar mobile phase, such as:
-
Dichloromethane/Methanol with 1% ammonium hydroxide.
-
Ethyl acetate/Methanol with 1% triethylamine.
-
A gradient of increasing methanol in dichloromethane is often effective.
-
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using neutral or basic alumina. For very challenging separations, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or ammonium formate can be an excellent alternative.[5][6]
-
Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the purified free amine back into an organic solvent.[7]
Q5: My purified compound seems to degrade upon storage. What are the likely degradation pathways and what are the optimal storage conditions?
The 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one molecule has two main points of potential instability: the lactam ring and the secondary amine.
Degradation Pathways:
-
Hydrolysis of the Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. This would lead to the ring-opening to form an amino acid derivative.[2]
-
Oxidation of the Amine: Secondary amines can be susceptible to air oxidation over time, leading to the formation of various byproducts, including nitrones and enamines. This can be accelerated by light and trace metal impurities.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Ensure the compound is stored in a tightly sealed container in a dry environment to prevent hydrolysis.
A forced degradation study is recommended to understand the stability profile of your compound.
Protocol: Forced Degradation Study
-
Acidic Conditions: Dissolve a small amount of the compound in 0.1 M HCl and heat gently (e.g., 60°C).
-
Basic Conditions: Dissolve a small amount in 0.1 M NaOH and heat gently.
-
Oxidative Conditions: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Photolytic Conditions: Expose a solution of the compound to UV light.
-
Thermal Conditions: Heat the solid compound at an elevated temperature (e.g., 80°C).
Analyze samples from each condition by LC-MS at various time points to identify the degradation products and determine the primary instability factors.[2]
By systematically addressing these common issues in synthesis, purification, and storage, researchers can achieve more consistent and reliable results in their experiments with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Myers, A. Chem 115: Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Reactions. Common Conditions for Reductive Amination. Retrieved from [Link]
- U.S. Patent No. 3,748,341. (1973). Process for producing 2-aminomethyl-1-ethylpyrrolidine. Google Patents.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Dosage and Treatment Schedule for Novel Pyrrolidin-2-one Derivatives
A Note on "1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one": Initial searches for "1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one" did not yield specific public data. This suggests it may be a novel compound not yet extensively described in scientific literature. Therefore, this guide will provide a comprehensive framework for optimizing dosage and treatment schedules for a representative novel pyrrolidin-2-one derivative, hereafter referred to as NPD-1 , based on established principles of preclinical drug development. This approach ensures scientific accuracy and provides a robust methodology applicable to new chemical entities within this class.
Part 1: Initial In Vitro Characterization and Dose-Finding
This section provides guidance on the initial cell-based assays crucial for determining the starting concentration range for your experiments with NPD-1.
Frequently Asked Questions (FAQs)
Question: What is the first experiment I should run to determine the effective concentration of NPD-1?
Answer: The initial and most critical experiment is to determine the compound's potency and efficacy in a relevant in vitro model. This is typically achieved by generating a dose-response curve. For instance, if NPD-1 is hypothesized to have neuroprotective effects, you might use a primary neuronal culture or a relevant cell line (e.g., SH-SY5Y) and induce a specific form of cellular stress (e.g., oxidative stress with H₂O₂, or glutamate-induced excitotoxicity).
The goal is to determine the EC₅₀ (half-maximal effective concentration), which is the concentration of NPD-1 that produces 50% of its maximum possible effect. This value is fundamental for designing subsequent experiments.
Question: How do I select the concentration range for my initial dose-response curve?
Answer: For a novel compound like NPD-1, a broad concentration range is recommended for the initial screening. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range is likely to capture the full dose-response relationship, from no effect to a maximal effect and potentially toxicity.
Question: My compound isn't showing any effect. What should I do?
Answer: There are several potential reasons for a lack of effect:
-
Solubility: Verify the solubility of NPD-1 in your culture medium. Poor solubility can lead to a lower effective concentration than intended. Consider using a vehicle like DMSO (dimethyl sulfoxide), but ensure the final concentration of the vehicle is low (typically <0.1%) and consistent across all treatment groups, including a vehicle-only control.
-
Stability: The compound may be unstable in the experimental conditions (e.g., temperature, pH, light).
-
Incorrect Biological Model: The chosen cell line or disease model may not be appropriate for the compound's mechanism of action.
-
Concentration Range: It's possible the effective concentration is outside the range you tested.
Troubleshooting Guide: No Observable In Vitro Effect
| Potential Issue | Troubleshooting Step | Rationale |
| Poor Compound Solubility | Perform a visual inspection for precipitation. Conduct a solubility assay in your specific culture medium. | If the compound is not fully dissolved, the actual concentration exposed to the cells is unknown and lower than calculated. |
| Compound Instability | Assess compound stability over the time course of your experiment using techniques like HPLC. | Degradation of the compound will reduce its effective concentration over time. |
| Inappropriate Assay/Model | Re-evaluate the biological rationale for your chosen model. Consider testing in a different cell line or with a different stimulus. | The molecular target of your compound may not be present or functionally relevant in the current model. |
| Ineffective Concentration | If solubility and stability are confirmed, consider testing a higher concentration range. | While less common, some compounds may have lower potency requiring higher concentrations to elicit a response. |
Part 2: In Vivo Dose-Finding and Schedule Optimization
Once you have a solid understanding of the in vitro activity of NPD-1, the next phase involves translating these findings to an in vivo model.
Frequently Asked Questions (FAQs)
Question: How do I convert my effective in vitro concentration (EC₅₀) to an in vivo dose?
Answer: Direct conversion is not straightforward due to complex pharmacokinetic and pharmacodynamic factors in a living organism. However, the in vitro data provides a starting point. A common, though highly approximate, initial approach is to assume that the in vitro EC₅₀ is a target plasma concentration in the in vivo model. More sophisticated allometric scaling methods, which use data from different species to predict human pharmacokinetics, can also be employed if data from multiple species is available.
A more robust method is to conduct a preliminary pharmacokinetic (PK) study. This involves administering a single dose of NPD-1 to a small group of animals and measuring the drug concentration in blood plasma over time. This will help you understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ).
Question: What is a dose-escalation study and why is it important?
Answer: A dose-escalation study is a type of experiment where different groups of animals receive increasing doses of a drug. The primary goal is to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects. This study is critical for establishing a safe dose range for subsequent efficacy studies.
Experimental Workflow: In Vivo Dose-Escalation Study
Caption: Workflow for a single ascending dose study to determine MTD and PK.
Question: How do I determine the optimal treatment schedule (e.g., once a day vs. twice a day)?
Answer: The optimal treatment schedule is largely dependent on the compound's pharmacokinetic profile, particularly its half-life (t₁/₂).
-
Short Half-Life: If NPD-1 is cleared from the body quickly (short t₁/₂), more frequent dosing (e.g., twice or three times a day) may be necessary to maintain the drug concentration above the minimum effective concentration.
-
Long Half-Life: If NPD-1 has a long half-life, once-daily dosing may be sufficient.
A pharmacodynamic (PD) study can also inform the dosing schedule. This involves measuring a biological marker of the drug's effect over time after a single dose. The duration of this effect can help determine how frequently the drug needs to be administered.
Troubleshooting Guide: In Vivo Efficacy and Toxicity
| Potential Issue | Troubleshooting Step | Rationale |
| No Efficacy at Tolerated Doses | 1. Confirm Target Engagement: Use techniques like Western blot or immunohistochemistry to verify that NPD-1 is reaching its intended target in the tissue of interest. 2. Re-evaluate the Animal Model: The chosen animal model may not accurately recapitulate the human disease state. | Lack of efficacy could be due to insufficient drug concentration at the target site or an inappropriate disease model. |
| Unexpected Toxicity | 1. Conduct Histopathology: Examine key organs (e.g., liver, kidney) for signs of tissue damage. 2. Perform Blood Chemistry Analysis: Analyze blood samples for markers of organ function. | These analyses will help identify the specific organs affected by toxicity and guide further investigation into the mechanism of toxicity. |
| High Inter-Animal Variability | 1. Refine Dosing Technique: Ensure accurate and consistent administration of the compound. 2. Increase Group Size: A larger number of animals per group can help to reduce the impact of individual variability. | Inconsistent results can obscure the true effect of the compound. |
Part 3: Advanced Considerations
Signaling Pathway Analysis
Understanding the mechanism of action of NPD-1 is crucial. If NPD-1 is hypothesized to modulate a specific signaling pathway, it is important to confirm this in your experiments.
Caption: Hypothesized signaling pathway for NPD-1's neuroprotective effect.
To validate this pathway, you could use techniques like Western blotting to measure the phosphorylation status of Kinase A and Kinase B, or qPCR to measure the expression of the target gene.
Data Summary Table: Pharmacokinetic Parameters of NPD-1
| Parameter | Description | Example Value |
| t₁/₂ (h) | Half-life | 4.2 |
| Cₘₐₓ (ng/mL) | Maximum plasma concentration | 850 |
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | 1.5 |
| AUC (ng·h/mL) | Area under the curve (total drug exposure) | 4300 |
| F (%) | Bioavailability (oral) | 65 |
This guide provides a foundational framework for the systematic optimization of dosage and treatment schedules for a novel pyrrolidin-2-one derivative. Remember that each new compound is unique, and these guidelines should be adapted based on the specific experimental data you generate.
stability issues of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one under experimental conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Disclaimer: Direct stability data for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is limited in publicly available literature. The following guidance is based on established chemical principles for its constituent functional groups: a lactam (pyrrolidin-2-one) and a secondary amine. It is intended to serve as a proactive resource for identifying and mitigating potential stability issues in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, potentially linked to the degradation of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Why am I observing unexpected peaks in my analytical chromatogram (LC-MS, HPLC)?
Possible Cause: Degradation of the parent compound into one or more new chemical entities. The two primary functional groups susceptible to degradation are the pyrrolidin-2-one ring (a lactam) and the secondary amine.
Underlying Mechanisms:
-
Lactam Hydrolysis: The five-membered lactam ring can undergo hydrolysis, especially under acidic or basic conditions, leading to the formation of a ring-opened carboxylic acid.[1][2][3][4][5][6][7] This reaction is often accelerated by heat.
-
Amine Oxidation: The secondary amine in the methylaminomethyl side chain is susceptible to oxidation.[8][9][10][11] This can be triggered by atmospheric oxygen, trace metal contaminants, or exposure to light, and may result in the formation of hydroxylamines or other oxidative degradation products.
Troubleshooting Protocol:
-
Analyze a freshly prepared sample: Use this as a baseline chromatogram.
-
Re-analyze your experimental sample: Compare the chromatogram of your experimental sample to the baseline. Note any new peaks or a decrease in the area of the parent compound's peak.
-
Characterize the new peaks: If possible, use mass spectrometry (MS) to determine the mass of the impurities. An increase in mass corresponding to the addition of a water molecule (M+18) could indicate hydrolysis. An increase in mass corresponding to the addition of one or more oxygen atoms (M+16, M+32) could suggest oxidation.
-
Review your experimental conditions:
-
pH: Were strongly acidic or basic conditions used? Lactam hydrolysis is catalyzed by both acids and bases.[1][3][5][7]
-
Temperature: Was the sample exposed to elevated temperatures for extended periods?
-
Atmosphere: Was the experiment conducted under an inert atmosphere (e.g., nitrogen or argon)? If not, oxidation is a possibility.
-
Light Exposure: Was the sample protected from light? Photolysis can contribute to degradation.[2]
-
Preventative Measures:
-
Maintain solutions at a neutral or near-neutral pH whenever possible.
-
Minimize exposure to high temperatures.
-
For oxygen-sensitive experiments, degas solvents and work under an inert atmosphere.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
Why has the biological activity or potency of my compound diminished over time?
Possible Cause: A decrease in the concentration of the active parent compound due to degradation.
Underlying Mechanisms: As described above, hydrolysis of the lactam ring or oxidation of the secondary amine can lead to the formation of new structures that may not have the same biological activity as the parent molecule.
Investigation Workflow:
Caption: Workflow for investigating loss of biological activity.
Corrective Actions:
-
Storage: Store the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, store them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Solvent Choice: Use high-purity, degassed solvents. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one?
A1: While specific data is unavailable, based on its functional groups, the following conditions are recommended:
-
Solid Form: Store in a tightly sealed container in a desiccator at low temperature (e.g., 4°C or -20°C), protected from light.
-
In Solution: Prepare solutions fresh. If short-term storage is necessary, store in an airtight container, protected from light, at -20°C or below. For longer-term storage, flash-freeze aliquots in an inert atmosphere and store at -80°C.
Q2: How does pH affect the stability of this compound?
A2: The compound is expected to be most stable at a neutral to slightly acidic pH.
-
Acidic conditions (pH < 4): Risk of acid-catalyzed hydrolysis of the lactam ring.[1][3][5]
-
Basic conditions (pH > 8): Risk of base-catalyzed hydrolysis of the lactam ring.[3][7] The secondary amine will be protonated at acidic pH, which may offer some protection against oxidation.
Q3: Is 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one sensitive to light or air?
A3: Yes, due to the presence of the secondary amine, it is likely sensitive to both.
-
Air (Oxygen): The secondary amine can be oxidized.[8][9][10] This process can be accelerated by the presence of metal ions.
-
Light: Photodegradation is a common pathway for many organic molecules and can promote oxidative processes.[2] It is recommended to handle the compound and its solutions in low-light conditions and store them in light-protecting containers.
Q4: What solvents and reagents should be avoided?
A4:
-
Strong Acids and Bases: Can catalyze the hydrolysis of the lactam.
-
Oxidizing Agents: (e.g., hydrogen peroxide, peroxy acids, some metal salts) can oxidize the secondary amine.
-
Reactive Electrophiles: The secondary amine is nucleophilic and can react with electrophiles such as acid chlorides and anhydrides.
-
Solvents Prone to Peroxide Formation: (e.g., older samples of THF, diethyl ether) should be used with caution as peroxides can act as oxidizing agents.
Potential Degradation Pathways
The primary potential degradation pathways for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one are hydrolysis and oxidation.
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minimizing off-target effects of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Technical Support Center: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
A Senior Application Scientist's Guide to Characterizing and Minimizing Off-Target Effects
Welcome to the technical support center for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals actively working with this and other novel small molecules. Given that this compound is an investigational agent, this document provides a comprehensive framework for proactively identifying, characterizing, and mitigating potential off-target effects to ensure data integrity and accelerate your research program.
Our approach is built on a logical progression from computational prediction to experimental validation and strategic mitigation, ensuring a robust and scientifically sound workflow.
Section 1: Understanding the Challenge: Why Proactive Off-Target Screening is Critical
Off-target interactions, where a compound binds to unintended biomolecules, are a significant cause of unexpected experimental results, toxicity, and late-stage clinical trial failures.[1] For novel chemical entities like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, which belongs to the pyrrolidinone class of compounds known to interact with various biological targets, a proactive and systematic approach to identifying these liabilities is not just recommended—it is essential for success.[2][3][4]
This guide provides the strategic and technical methodologies to build a comprehensive selectivity profile for your compound, saving considerable time and resources by identifying potential clinical risks early in your program.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: Where should I begin my off-target assessment for a new compound?
A: The most efficient starting point is with in silico (computational) analysis. These methods are rapid, cost-effective, and use the chemical structure of your compound to predict potential off-target interactions based on similarity to known ligands and the structures of known proteins.[6][7] This allows you to build a hypothesis-driven list of potential off-targets to prioritize for experimental validation.
Q2: What is the difference between biochemical and cell-based off-target assays?
A: Biochemical assays use purified, isolated components (e.g., enzymes, receptors) in a cell-free environment.[8] They are excellent for confirming direct binding or inhibition with high precision and reproducibility. Cell-based assays use living cells, providing a more biologically relevant context where factors like cell permeability, metabolism, and the presence of interacting proteins can be assessed.[9] A comprehensive strategy uses both: biochemical assays to identify direct interactions and cell-based assays to confirm activity in a physiological system.[10]
Q3: My compound shows an unexpected phenotype in cells. How can I determine if it's due to an off-target effect?
A: This is a common challenge. The first step is to confirm on-target engagement in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA).[11] If you can confirm your compound is engaging its intended target at concentrations that produce the phenotype, the next step is to run unbiased screening assays (see Section 4) to identify other potential binding partners that could be responsible for the observed effect.
Q4: Is it always necessary to completely eliminate off-target activity?
A: Not necessarily. The goal is to achieve a therapeutic window where the on-target activity is maximized and off-target effects are minimized or fall within an acceptable safety margin. If an off-target interaction is weak and only occurs at concentrations far exceeding the effective on-target dose, it may be deemed an acceptable risk. The key is to identify and quantify these interactions to make an informed decision.[6]
Section 3: Predictive Analysis: In Silico Screening
Before committing to expensive and time-consuming wet lab experiments, computational screening can provide critical direction. The principle is to use the 2D or 3D structure of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one to predict its potential binding partners across the known proteome.
Troubleshooting Guide: Choosing an In Silico Approach
| Issue | Recommended Approach | Rationale & Causality |
| No known target; initial exploration | Ligand-Based Screening (e.g., SEA, PharmMapper) | This approach compares your molecule to a database of compounds with known biological activities. It's effective for generating initial hypotheses when you have limited information about your compound's primary target.[7] |
| Known primary target; seeking off-targets | Structure-Based Docking (e.g., AutoDock, Glide) | If you have a high-quality crystal structure of your primary target, you can use reverse docking to screen your molecule against a library of other protein structures. This method predicts binding based on physical and chemical complementarity.[6] |
| Inconsistent results between different tools | Use a Consensus Approach | Different in silico tools use different algorithms and can produce varied results.[12] Rely on off-targets predicted by multiple platforms to increase confidence and prioritize those hits for experimental follow-up. |
Workflow for Predictive Off-Target Analysis
Caption: In Silico Off-Target Prediction Workflow.
Section 4: Experimental Validation of Off-Target Interactions
Computational predictions must be confirmed experimentally. A tiered approach, starting with broad screening and moving to more focused validation, is most effective.
Tier 1: Broad Screening for Off-Target Liabilities
The goal here is to screen your compound against a large, diverse panel of common off-target families. This is crucial for early safety assessment.[13]
Protocol 1: Broad Panel Biochemical Screening (e.g., Kinase and GPCR Panels)
This protocol outlines the use of a fee-for-service platform, a common and efficient strategy in drug development.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in DMSO. Ensure purity is >95% by LC-MS.
-
Service Provider Selection: Engage a reputable CRO offering broad off-target screening panels (e.g., Reaction Biology's InVEST series, Eurofins SafetyScreen).[13] Select a panel that includes a diverse set of targets such as GPCRs, kinases, ion channels, and transporters.
-
Assay Concentration: Request screening at a standard concentration, typically 10 µM. This concentration is high enough to detect most physiologically relevant off-target interactions.
-
Data Analysis: The provider will return data as "% inhibition" or "% activity" relative to a control.
-
Causality Check: A hit is typically defined as >50% inhibition. This threshold is set to minimize false positives while capturing meaningful interactions.
-
Actionable Insight: Any confirmed hits from this screen are considered high-priority off-targets that require further characterization.
-
Tier 2: Unbiased and Cellular Target Engagement Assays
These methods are used to identify unknown off-targets in a more physiological context and to confirm that the compound engages its target within the cell.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[11]
-
Cell Culture: Grow your target-expressing cell line to ~80% confluency.
-
Compound Treatment: Treat intact cells with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis & Protein Separation: Lyse the cells via freeze-thaw cycles. Separate soluble from precipitated proteins by centrifugation (16,000 x g for 20 min at 4°C).
-
Protein Detection: Analyze the soluble fraction by Western blot for your primary target.
-
Expected Result: In the presence of the compound, the target protein should be stabilized, remaining soluble at higher temperatures compared to the vehicle control. This creates a "thermal shift."
-
-
Proteome-Wide CETSA (for unbiased discovery): Instead of a Western blot, analyze the soluble fractions using mass spectrometry (MS). This allows you to identify all proteins stabilized by the compound, revealing both the intended target and any off-targets.[14]
Decision-Making Workflow for Experimental Screening
Caption: Experimental Workflow for Off-Target Validation.
Section 5: Strategies for Mitigating Off-Target Effects
Once an off-target liability is confirmed, the focus shifts to mitigation. This involves a collaborative effort between biology and medicinal chemistry.
Structure-Activity Relationship (SAR) Studies
This is a cornerstone of rational drug design.[15] The goal is to chemically modify 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one to reduce its affinity for the off-target while preserving or enhancing its affinity for the on-target protein.
-
Strategy: Create a small library of analogs by modifying different parts of the molecule (the ethyl group, the methylamino moiety, etc.).
-
Screening Cascade: Screen these new analogs against both the on-target and the key off-target(s).
-
Objective: Identify a compound with an improved selectivity ratio (Off-Target IC₅₀ / On-Target IC₅₀). A ratio >100 is often considered a good starting point for a selective compound.
Dose-Response Optimization
If chemical modification is not feasible, carefully defining the dose-response relationship is critical.
-
Strategy: Perform detailed dose-response curves for both on-target and off-target effects in a relevant cellular assay.
-
Objective: Identify a concentration range (a "therapeutic window") where the on-target effect is achieved with minimal engagement of the off-target. This information is vital for designing subsequent in vivo experiments and establishing a safe dosing regimen.
References
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
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Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]
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Kim, H., & Kim, J. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
Gómez-Cabello, D., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system. PLOS ONE. [Link]
-
Park, J., et al. (2024). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
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Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]
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Bioskryb Genomics. Quantitative characterization of on-target and off-target... [Link]
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Patsnap Synapse. How can off-target effects of drugs be minimised? [Link]
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Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Integrated Bio-informatics. [Link]
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Bower, A. J., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. [Link]
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Zhao, Q., & Jin, J. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Future Medicinal Chemistry. [Link]
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Bower, A.J., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Research Square. [Link]
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Hassan, S., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. [Link]
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ScheMBL. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Karim, M. F., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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Alichem. 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one. [Link]
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Nguyen, T. T. T., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC Advances. [Link]
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Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]
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NIST. 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. [Link]
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PubChem. N-methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
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Huang, S. M., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death... International Journal of Oncology. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Pyrrolidinone Derivatives: A Focus on 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the pyrrolidinone scaffold represents a versatile and enduringly promising starting point for novel therapeutics.[1][2] From the pioneering nootropic effects of Piracetam to the targeted anticonvulsant activity of Levetiracetam, this five-membered lactam ring is a cornerstone of central nervous system (CNS) drug discovery. This guide provides a comparative analysis of the efficacy of various pyrrolidinone derivatives, with a specific focus on the lesser-known compound, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
While extensive research has solidified the therapeutic utility of several pyrrolidinone analogs, it is crucial to acknowledge that publicly available, peer-reviewed data on the specific biological efficacy of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is currently limited. Therefore, this guide will serve a dual purpose: to present a comprehensive comparison of well-characterized pyrrolidinone derivatives based on existing experimental data, and to provide a detailed framework of established experimental protocols for the future evaluation and comparison of novel compounds such as 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
The Pyrrolidinone Landscape: A Tale of Two Prototypes
The therapeutic potential of the pyrrolidinone class is best illustrated by two of its most prominent members: Piracetam, the archetypal nootropic, and Levetiracetam, a widely used anticonvulsant. Their distinct pharmacological profiles underscore the remarkable influence of structural modifications on the biological activity of the core pyrrolidinone scaffold.
Piracetam: The Cognitive Enhancer
Piracetam, the first of the "racetam" class of drugs, is known for its purported cognitive-enhancing effects.[1] While its precise mechanism of action remains a subject of ongoing research, several pathways have been proposed. Piracetam is believed to influence the fluidity of neuronal cell membranes, which in turn can modulate the function of various receptors and ion channels. It has also been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory processes.
Levetiracetam: The Seizure Suppressor
In contrast, Levetiracetam exhibits potent anticonvulsant properties with a well-defined primary mechanism of action. It binds with high affinity to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[3][4] By modulating the function of SV2A, Levetiracetam is thought to reduce the hypersynchronization of neuronal activity that leads to seizures.[3][4]
Comparative Efficacy of Pyrrolidinone Derivatives: A Data-Driven Overview
To provide a quantitative comparison, the following tables summarize the efficacy of well-characterized pyrrolidinone derivatives in preclinical models of nootropic and anticonvulsant activity. It is important to note that these values are compiled from various studies and should be considered in the context of the specific experimental conditions.
Table 1: Comparative Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound | Animal Model | Seizure Type | Efficacy (ED50) | Reference |
| Levetiracetam | Mouse | Maximal Electroshock (MES) | ~40-60 mg/kg | [5] |
| Levetiracetam | Mouse | Pentylenetetrazole (scPTZ) | ~20-30 mg/kg | [6] |
| Brivaracetam | Mouse | Maximal Electroshock (MES) | ~2-5 mg/kg | [3] |
| Brivaracetam | Mouse | Pentylenetetrazole (scPTZ) | ~1-3 mg/kg | [3] |
| Seletracetam | Mouse | Maximal Electroshock (MES) | ~10-20 mg/kg | [5] |
| 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | N/A | N/A | Data not available |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 2: Comparative Nootropic Activity of Pyrrolidinone Derivatives
| Compound | Animal Model | Behavioral Test | Outcome | Reference |
| Piracetam | Rat | Morris Water Maze | Improved spatial learning and memory | [7][8] |
| Aniracetam | Rat | Passive Avoidance Task | Enhanced memory retention | [9] |
| Oxiracetam | Mouse | Passive Avoidance Task | Improved memory consolidation | [9] |
| Nefiracetam | Rat | Morris Water Maze | Attenuated cognitive deficits | [7] |
| 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | N/A | N/A | Data not available |
Proposed Mechanisms of Action: A Visual Representation
The diverse biological activities of pyrrolidinone derivatives stem from their interactions with various molecular targets within the CNS. The following diagrams illustrate the proposed signaling pathways for the nootropic and anticonvulsant effects of this class of compounds.
Caption: Proposed signaling pathway for the nootropic effects of Piracetam.
Caption: Proposed mechanism of action for the anticonvulsant effects of Levetiracetam.
Experimental Protocols for Efficacy Evaluation
To facilitate the investigation of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and other novel pyrrolidinone derivatives, the following detailed experimental protocols are provided. These established assays are widely used to assess anticonvulsant and nootropic efficacy.
Anticonvulsant Efficacy Testing
1. Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Calculate the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model is used to identify compounds that raise the seizure threshold.
-
Animals: Male albino mice (18-22 g).
-
Procedure:
-
Administer the test compound or vehicle i.p. or p.o.
-
After the appropriate pretreatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the mice for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is considered a protective effect.
-
Determine the ED50 value for protection against scPTZ-induced seizures.
-
Nootropic Efficacy Testing
1. Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.[7][10][11][12]
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: For several consecutive days, mice are given multiple trials to find the hidden platform, using distal cues in the room for navigation. The starting position is varied for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Collection: Record the time taken to find the platform (escape latency), the distance swam, and the time spent in the target quadrant during the probe trial.
-
Analysis: A reduction in escape latency across training days and a preference for the target quadrant during the probe trial indicate improved spatial learning and memory.
-
2. Passive Avoidance Task
This test evaluates learning and memory based on aversive stimuli.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing: After a set retention interval (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Analysis: An increased latency to enter the dark compartment during the testing phase indicates successful memory of the aversive experience.
-
Structure-Activity Relationship (SAR) Insights
The diverse pharmacological profiles of pyrrolidinone derivatives highlight the importance of their chemical structure in determining biological activity. Key structural features that influence efficacy include:
-
Substitution at the N-1 position: The nature of the substituent on the nitrogen atom of the pyrrolidinone ring is critical. For instance, the acetamide group in Piracetam is thought to be important for its nootropic effects, while the ethyl group in Levetiracetam is part of the pharmacophore responsible for SV2A binding.
-
Substitution at the C-4 position: Modifications at this position can significantly impact potency and selectivity. The (S)-configuration of the ethyl group at the C-4 position of Levetiracetam is essential for its high affinity for SV2A.
-
Chirality: The stereochemistry of substituents can have a profound effect on biological activity, as demonstrated by the enantioselective binding of Levetiracetam.
For 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, the presence of an ethyl group at the N-1 position and a (methylamino)methyl group at the C-4 position suggests potential for CNS activity. However, without experimental data, its specific pharmacological profile remains to be elucidated. The provided experimental protocols offer a clear path for characterizing its efficacy and comparing it to established pyrrolidinone derivatives.
Conclusion
The pyrrolidinone scaffold continues to be a rich source of novel CNS-active compounds. While established derivatives like Piracetam and Levetiracetam have well-defined, albeit different, therapeutic applications, the potential of newer analogs such as 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one remains an open area for investigation. This guide has provided a comparative overview of the efficacy of known pyrrolidinone derivatives, detailed experimental protocols for their evaluation, and insights into the structure-activity relationships that govern their biological effects. It is our hope that this information will serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology and drug discovery.
References
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- Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5439-5452.
- Góra, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13032.
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Navigating Neuroprotection: A Comparative Guide to Pyrrolidin-2-one Derivatives and a Novel Candidate, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the quest for compounds that not only alleviate symptoms but also offer genuine neuroprotection is paramount. The pyrrolidin-2-one scaffold has emerged as a privileged structure, giving rise to a class of compounds with intriguing cognitive-enhancing and neuroprotective properties. This guide provides a comparative analysis of established pyrrolidin-2-one derivatives and introduces the novel compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, contextualizing its potential within the broader field of cognitive enhancers. While direct, independent validation of the biological activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is currently limited in publicly available peer-reviewed literature, this guide will leverage data from structurally similar and well-characterized analogues to frame a hypothesis for its potential mechanisms and to outline a rigorous validation workflow.
The Pyrrolidin-2-one Core: A Foundation for Nootropic and Neuroprotective Activity
The five-membered lactam ring of pyrrolidin-2-one is a versatile chemical scaffold found in a variety of natural and synthetic bioactive molecules.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and notably, as cognitive enhancers or "nootropics".[2] The prototypical nootropic, piracetam, is a cyclic derivative of the neurotransmitter GABA and has been studied for its potential to improve cognitive functions like memory and learning.[1][3]
Established Pyrrolidin-2-one Derivatives: A Comparative Overview
To understand the potential of novel derivatives, it is essential to examine the biological activities of well-established members of the pyrrolidin-2-one family.
| Compound | Primary Biological Activity | Key Mechanistic Insights |
| Piracetam | Cognitive Enhancement | Modulates neurotransmitter systems (acetylcholine and glutamate), enhances neuronal membrane fluidity, and improves cerebral blood flow.[3][4] |
| Levetiracetam | Anticonvulsant, Neuroprotection | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][6] Exhibits neuroprotective effects in models of ischemic stroke and traumatic brain injury.[6][7] |
| Oxiracetam | Cognitive Enhancement | Enhances long-term potentiation, stimulates the release of acetylcholine, and may have neuroprotective effects against cognitive decline.[8][9][10] |
Non-Pyrrolidinone Comparators: Alternative Mechanistic Approaches
A comprehensive evaluation requires comparison with agents that achieve similar therapeutic goals through different mechanisms of action.
| Compound | Primary Biological Activity | Key Mechanistic Insights |
| Donepezil | Symptomatic treatment of Alzheimer's disease | Reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine in the synaptic cleft.[11][12][13][14] |
| Memantine | Symptomatic treatment of Alzheimer's disease | Uncompetitive antagonist of the NMDA receptor, protecting against glutamate-induced excitotoxicity.[2][15][16][17][18] |
Hypothesized Biological Activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Based on its structural similarity to other pyrrolidin-2-one derivatives, particularly the presence of a substituted amine side chain, it is plausible to hypothesize that 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one may exhibit neuroprotective and/or cognitive-enhancing properties. The ethyl group at the nitrogen of the pyrrolidinone ring and the methylamino-methyl substituent at the 4-position could influence its blood-brain barrier permeability, target binding affinity, and overall pharmacological profile.
A logical starting point for investigation would be to assess its ability to modulate cholinergic and glutamatergic systems, as well as its potential to protect neurons from oxidative stress and excitotoxicity.
Experimental Validation Workflow for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
To rigorously validate the hypothesized biological activity of this novel compound, a multi-tiered experimental approach is necessary.
Caption: A tiered workflow for validating the neuroprotective and cognitive-enhancing potential of a novel compound.
Detailed Experimental Protocols
In Vitro Assays
1. Acetylcholinesterase (AChE) Activity Assay
This assay determines the compound's ability to inhibit the breakdown of acetylcholine.
-
Principle: Based on the Ellman method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm.
-
Procedure:
-
Prepare a working reagent containing DTNB.
-
Add samples (including a calibrator and assay blank) to a 96-well plate.
-
Add the working reagent to the sample wells.
-
Incubate at room temperature and measure the initial absorbance at 412 nm.
-
Continue incubation and take a final absorbance reading after a set time (e.g., 10 minutes).
-
Calculate AChE activity based on the change in absorbance over time.
-
2. Quantification of Lipid Peroxidation in Brain Tissue
This assay measures oxidative stress by quantifying malondialdehyde (MDA), a product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored adduct that can be measured spectrophotometrically.[19]
-
Procedure:
-
Homogenize brain tissue samples in a cold buffer.
-
Add a solution of TBA and acid to the homogenate.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 10 minutes).[20]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[20]
-
Quantify MDA levels using an extinction coefficient.[20]
-
In Vivo Behavioral Assays
1. Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory in rodents.[21][22]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[23][24]
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded over several days.[22][25]
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 90 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[25]
-
2. Passive Avoidance Test
This test evaluates fear-motivated learning and memory.[26][27][28]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door.[28]
-
Procedure:
-
Training Trial: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.[26][29]
-
Test Trial (e.g., 24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[29][30]
-
Caption: Comparative signaling pathways of pyrrolidin-2-one derivatives and alternative cognitive enhancers.
Conclusion
The pyrrolidin-2-one scaffold remains a promising starting point for the development of novel neuroprotective and cognitive-enhancing agents. While 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a compound of interest, its biological activity requires thorough and independent validation. By employing a systematic experimental workflow, as outlined in this guide, researchers can effectively characterize its pharmacological profile and determine its potential as a therapeutic candidate. The comparison with established drugs like piracetam, donepezil, and memantine provides a crucial benchmark for evaluating its efficacy and mechanism of action. Future studies are essential to elucidate the specific molecular targets and signaling pathways modulated by this novel compound, ultimately paving the way for its potential clinical application.
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Introduction: The Pyrrolidinone Core in Modern Drug Discovery
The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals stems from its favorable physicochemical properties, including enhanced aqueous solubility and the ability to participate in hydrogen bonding as either a donor or acceptor.[1] This versatile scaffold has given rise to drugs with a wide array of therapeutic applications, from the nootropic and anticonvulsant effects of levetiracetam to anti-inflammatory and enzyme inhibitory activities.[2][3][4]
This guide provides a comprehensive analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a compound of interest within this chemical class. Due to the limited publicly available data on this specific molecule, this comparison will situate it within the broader context of structurally related pyrrolidinone derivatives. By examining the structure-activity relationships (SAR) of well-characterized analogs, we can postulate the potential biological activities of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and outline robust experimental protocols for its evaluation.
Structural Analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
The chemical structure of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is characterized by three key features that are likely to influence its biological activity:
-
The Pyrrolidin-2-one Core: This central lactam ring is a common feature in many CNS-active compounds.
-
N1-Ethyl Substitution: The ethyl group at the N1 position contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and interact with hydrophobic binding pockets.
-
C4-(Methylamino)methyl Side Chain: The substituent at the C4 position is a critical determinant of the compound's pharmacological profile. The basic nitrogen in the methylamino group can participate in ionic interactions with biological targets.
The following diagram illustrates the key structural features of the target compound.
Caption: Key structural features of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Head-to-Head Comparison with Bioactive Pyrrolidinone Analogs
To infer the potential therapeutic applications of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, we will compare its structure to analogs with established anticonvulsant and anti-inflammatory activities.
Anticonvulsant Activity
The pyrrolidinone scaffold is a hallmark of several anticonvulsant drugs, most notably Levetiracetam. Structure-activity relationship studies have revealed that modifications at the C4 position of the pyrrolidinone ring can significantly impact anticonvulsant potency.
| Compound Name | Structure | Key Structural Differences from Target Compound | Anticonvulsant Activity (ED50) | Reference |
| 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | (Structure of target compound) | - | Hypothesized | - |
| Levetiracetam (Keppra®) | (S)-2-(2-oxopyrrolidin-1-yl)butanamide | N1-butanamide side chain; no C4 substitution | 9.7 mg/kg (i.p., mice, MES test) | [4] |
| Brivaracetam | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | N1-butanamide side chain; C4-propyl group | ~10-fold more potent than Levetiracetam | [4] |
| (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide | N1-acetic acid 2,6-dimethylanilide; C4-phenyl group | More potent than Levetiracetam in some models | [5] | |
| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione core; complex N1 and C3 substitutions | ED50 = 20.78 mg/kg (p.o., rats, MES test) | [6] |
Analysis and Hypothesis:
The discovery that small hydrophobic groups at the C4 position of the pyrrolidinone ring can enhance anticonvulsant activity, as seen with Brivaracetam, is particularly noteworthy.[4] While the (methylamino)methyl group in our target compound is not strictly hydrophobic, its size and potential for interaction within a binding pocket could modulate activity. The N1-ethyl group is a common feature in many CNS-active compounds and is expected to contribute favorably to brain penetration. Based on these comparisons, it is reasonable to hypothesize that 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one may possess anticonvulsant properties.
Anti-inflammatory Activity
Pyrrolidinone derivatives have also been investigated for their anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound Name | Structure | Key Structural Differences from Target Compound | Anti-inflammatory Activity (IC50) | Reference |
| 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | (Structure of target compound) | - | Hypothesized | - |
| 1-Aryl-2-pyrrolidinone derivatives | N1-aryl substitutions | Active in carrageenan-induced edema test | [7] | |
| Pyrrolidine-2,5-dione derivatives | Pyrrolidine-2,5-dione core; various substitutions | Potent COX-2 inhibitors (IC50 in low µM range) | [8] | |
| 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | Pyrrolidine-2,3-dione core; C4 exocyclic double bond | Inhibits nitric oxide production (IC50 = 43.69 µM) | [9] |
Analysis and Hypothesis:
The anti-inflammatory activity of pyrrolidinone derivatives is often associated with larger, more complex substitutions that can interact with the active sites of inflammatory enzymes. While our target compound is relatively simple, the presence of the basic amine in the C4 side chain could potentially interact with acidic residues in enzyme binding pockets. Therefore, it is plausible that 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one could exhibit modest anti-inflammatory activity.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a systematic experimental approach is required. The following protocols are based on established methodologies for screening anticonvulsant and anti-inflammatory compounds.
Anticonvulsant Activity Screening
A tiered approach is recommended for evaluating the anticonvulsant potential of the target compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step Protocol for Inhibition of Albumin Denaturation Assay:
-
Preparation of Solutions:
-
Test compound: Prepare a stock solution of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Reference standard: Prepare a solution of a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Control: Use the solvent as a control.
-
Albumin solution: Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
-
Assay Procedure:
-
In separate test tubes, add 0.2 mL of the test compound or reference standard at different concentrations.
-
Add 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Add 2 mL of the 1% BSA solution to each tube.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is currently lacking, a comparative analysis with structurally related compounds provides a strong basis for hypothesizing its potential as a novel therapeutic agent. The presence of the N1-ethyl group and a C4-substituent on the privileged pyrrolidinone scaffold suggests that this compound is a promising candidate for evaluation as both an anticonvulsant and an anti-inflammatory agent.
The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Further investigation, including in vivo efficacy studies and mechanism of action studies, will be crucial in elucidating the full therapeutic potential of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and its derivatives. The insights gained from such studies will not only define the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the diverse biological effects of the pyrrolidinone class of molecules.
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Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. [Link]
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METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology. [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2017). National Institutes of Health. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2023). Cureus. [Link]
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Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. (2011). PubMed. [Link]
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Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). ResearchGate. [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020). PubMed. [Link]
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Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (2014). PubMed. [Link]
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Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (2017). ResearchGate. [Link]
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Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. (2009). PubMed. [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). MDPI. [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. Beyond individual method validation, we will explore the critical process of cross-validation to ensure data equivalency between these two distinct analytical approaches. This guide is designed to provide both the theoretical framework and practical, step-by-step protocols for these procedures, grounded in established scientific principles and regulatory expectations.
Introduction to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and the Imperative of Method Validation
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. As with any active pharmaceutical ingredient (API) or key intermediate, robust analytical methods are essential for its characterization, quantification, and quality control throughout the drug development lifecycle. The choice of analytical methodology is often dictated by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., purity, assay), and the available instrumentation.
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][2][3][4][5][6][7][8] These guidelines underscore the importance of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.
Cross-validation becomes particularly crucial when data from different analytical methods are to be compared or when a method is transferred between laboratories.[9][10] It provides documented evidence that the two methods yield comparable results, ensuring data integrity and consistency.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For a polar compound like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a reversed-phase HPLC method with UV detection is a suitable choice.
Rationale for Method Selection
The pyrrolidinone structure and the presence of amine functionalities make this compound amenable to reversed-phase chromatography. The use of a C18 column provides a non-polar stationary phase for the separation of polar analytes. The inclusion of an ion-pairing agent in the mobile phase can improve peak shape and retention of the basic amine. UV detection is appropriate as the pyrrolidinone ring exhibits some UV absorbance.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (purity >99.5%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagent-grade trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent to a concentration within the working standard range.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. While 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one may have limited volatility due to its polar nature, derivatization can be employed to enhance its suitability for GC analysis.
Rationale for Method Selection
GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability. This makes the analyte more amenable to GC analysis.
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standard of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (purity >99.5%).
-
Derivatization agent: BSTFA with 1% TMCS.
-
Anhydrous pyridine.
-
GC-grade ethyl acetate.
2. Derivatization Procedure:
-
To 1 mg of the standard or sample in a vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Specificity and Forced Degradation Studies
To establish the specificity of both methods, forced degradation studies should be conducted to demonstrate that the methods can effectively separate the analyte from its potential degradation products.[9][11][12][13]
Forced Degradation Protocol
Subject the 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one drug substance to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using both the HPLC-UV and GC-MS methods to assess for the presence of degradation products and to ensure they do not interfere with the quantification of the parent compound. The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis under acidic and basic conditions, which is a likely primary degradation pathway.[1]
Cross-Validation of HPLC-UV and GC-MS Methods
The objective of the cross-validation study is to demonstrate the equivalency of the two analytical methods for the quantification of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three batches of the drug substance at three different concentration levels (low, medium, and high) within the validated range of both methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Evaluation: Compare the mean assay values obtained from both methods for each sample. The acceptance criterion is typically that the percentage difference between the results of the two methods should not exceed a predefined limit (e.g., ±2.0%).
Data Presentation
The results of the cross-validation study can be summarized in a table for easy comparison.
| Sample ID | Concentration Level | Mean Assay (HPLC-UV) (%) | Mean Assay (GC-MS) (%) | % Difference |
| Batch A | Low | 99.2 | 99.5 | 0.30 |
| Batch B | Low | 98.9 | 99.1 | 0.20 |
| Batch C | Low | 99.5 | 99.3 | -0.20 |
| Batch A | Medium | 100.1 | 99.8 | -0.30 |
| Batch B | Medium | 100.3 | 100.5 | 0.20 |
| Batch C | Medium | 99.9 | 100.1 | 0.20 |
| Batch A | High | 101.0 | 100.7 | -0.30 |
| Batch B | High | 100.8 | 101.1 | 0.30 |
| Batch C | High | 101.2 | 100.9 | -0.30 |
Note: The data presented in this table is for illustrative purposes only.
Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for both the HPLC-UV and GC-MS methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | No interference from blanks, placebo, or degradation products. | No interference from blanks, placebo, or degradation products. | Peak purity of the analyte should be demonstrated. |
| Linearity (r²) | >0.999 | >0.998 | Correlation coefficient (r²) should be ≥ 0.995. |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | The range should cover the expected concentrations in samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance. |
| Precision (RSD) | |||
| - Repeatability | <1.0% | <1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | <1.5% | <2.0% | RSD ≤ 2.0% |
| Robustness | Unaffected by minor changes in flow rate, column temperature, and mobile phase composition. | Unaffected by minor changes in injector temperature, oven ramp rate, and carrier gas flow. | Results should remain within the acceptance criteria. |
Note: The data presented in this table is for illustrative purposes only.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the analytical methods and the cross-validation study.
Caption: Workflow for the HPLC-UV analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Caption: Workflow for the GC-MS analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Caption: Logical workflow for the cross-validation of the HPLC-UV and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. The choice between them will depend on factors such as the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. HPLC is generally more straightforward as it does not require a derivatization step. However, GC-MS can offer higher specificity due to the additional dimension of mass spectral data.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the analytical data. Furthermore, when multiple analytical methods are employed, a cross-validation study is essential to demonstrate their equivalency. This comprehensive approach to method validation and cross-validation provides a high degree of confidence in the quality and consistency of the analytical results, which is paramount in the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
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National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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GMP Compliance. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
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Validating On-Target Activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one Using Knockout Models: A Comparative Guide
In the landscape of contemporary drug discovery, the definitive confirmation of a compound's on-target activity is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging knockout (KO) models to rigorously validate the on-target effects of the novel small molecule, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. While the specific biological target of this compound is yet to be fully elucidated, this guide will proceed under the well-supported hypothesis that it selectively inhibits the fictitious, yet plausible, "Kinase X," a key regulator in a cancer-associated signaling pathway.
The principles and methodologies detailed herein are broadly applicable for the on-target validation of any therapeutic candidate. The use of knockout models stands as a gold standard for ascertaining drug specificity, ensuring that the observed biological effects are a direct consequence of interaction with the intended target and not a result of confounding off-target activities.[1][2]
The Rationale for Knockout Models in Target Validation
The logic underpinning the use of a knockout model for target validation is elegantly straightforward: if a drug's therapeutic efficacy is mediated through its intended target, its effect should be significantly diminished or altogether absent in a system where that target has been genetically excised.[1] This approach provides a powerful tool to dissect the specific contributions of the target to the drug's overall mechanism of action.
Experimental Workflow: A Step-by-Step Approach
A systematic and robust experimental workflow is paramount for generating reproducible and unambiguous data. The following diagram illustrates the key phases of validating the on-target activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one against our hypothetical "Kinase X."
Caption: A streamlined workflow for on-target validation using knockout models.
Phase 1: Generation and Validation of a "Kinase X" Knockout Cell Line
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the creation of knockout cell lines with high efficiency and precision.[3][4] This protocol outlines the generation of a "Kinase X" knockout cell line.
Detailed Protocol for "Kinase X" Knockout Cell Line Generation:
-
gRNA Design and Vector Cloning :
-
Design two to three single guide RNAs (gRNAs) targeting an early exon of the "Kinase X" gene using an online design tool.[5] This redundancy helps in identifying the most efficient gRNA.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection of Cas9 and gRNA :
-
Transfect the chosen parental cell line (e.g., a cancer cell line where "Kinase X" is active) with the Cas9-gRNA plasmid. The use of a transient transfection system is often preferred.[6]
-
-
Single-Cell Isolation and Clonal Expansion :
-
Following transfection, isolate single cells into individual wells of a 96-well plate.
-
Culture the single cells to allow for the expansion of clonal populations. This process can be lengthy and requires careful monitoring.[4]
-
-
Validation of "Kinase X" Knockout :
-
Genomic DNA Sequencing : Extract genomic DNA from the expanded clones and sequence the targeted region of the "Kinase X" gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis : Lyse the cells and perform a Western blot using an antibody specific for "Kinase X" to confirm the complete absence of the protein in the knockout clones compared to the wild-type (WT) parental line. This is a critical step to verify the knockout at the protein level.[6]
-
RT-PCR : Optionally, perform reverse transcription PCR (RT-PCR) to confirm the absence of "Kinase X" mRNA.
-
Phase 2: Comparative Analysis of Wild-Type vs. "Kinase X" KO Cells
With validated wild-type and "Kinase X" knockout cell lines, the next step is to perform a comparative analysis of their response to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Hypothetical Signaling Pathway of "Kinase X"
To illustrate the comparative analysis, let's consider a hypothetical signaling pathway where "Kinase X" plays a crucial role.
Caption: Hypothetical signaling pathway of "Kinase X."
Experimental Design:
-
Treatment with 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one :
-
Plate both wild-type and "Kinase X" KO cells at the same density.
-
Treat the cells with a range of concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
-
Assessment of Downstream Pathway Modulation :
-
After a predetermined incubation period, lyse the cells and perform a Western blot to analyze the phosphorylation status of "Substrate Y."
-
Expected Outcome : In wild-type cells, the compound should lead to a dose-dependent decrease in the phosphorylation of "Substrate Y." In "Kinase X" KO cells, the basal level of phosphorylated "Substrate Y" should be significantly lower, and the compound should have a minimal effect.
-
-
Evaluation of Phenotypic Effects :
-
Assess a relevant cellular phenotype that is believed to be influenced by the "Kinase X" pathway, such as apoptosis.
-
Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry).
-
Expected Outcome : The compound should induce apoptosis in a dose-dependent manner in wild-type cells. In "Kinase X" KO cells, the compound's ability to induce apoptosis should be significantly attenuated.
-
Phase 3: Data Interpretation and On-Target Confirmation
The culmination of this experimental workflow is the interpretation of the comparative data to confirm the on-target activity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Illustrative Experimental Data
The following tables present hypothetical data from the comparative analysis:
Table 1: Effect of Compound on Phosphorylation of Substrate Y
| Cell Line | Compound Conc. (µM) | p-Substrate Y / Total Substrate Y (Relative Units) |
| Wild-Type | 0 (Vehicle) | 1.00 |
| 0.1 | 0.75 | |
| 1 | 0.30 | |
| 10 | 0.05 | |
| "Kinase X" KO | 0 (Vehicle) | 0.15 |
| 0.1 | 0.14 | |
| 1 | 0.12 | |
| 10 | 0.10 |
Table 2: Effect of Compound on Apoptosis
| Cell Line | Compound Conc. (µM) | % Apoptotic Cells |
| Wild-Type | 0 (Vehicle) | 5% |
| 0.1 | 15% | |
| 1 | 45% | |
| 10 | 80% | |
| "Kinase X" KO | 0 (Vehicle) | 8% |
| 0.1 | 10% | |
| 1 | 12% | |
| 10 | 15% |
The data presented in these tables clearly demonstrates that the effects of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one on both the downstream signaling pathway and the cellular phenotype are dependent on the presence of "Kinase X." This provides strong evidence for the on-target activity of the compound.
Conclusion
The use of knockout models, particularly those generated via CRISPR-Cas9, is an indispensable tool in the rigorous validation of a drug candidate's on-target activity.[7][8] By systematically comparing the effects of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in wild-type and "Kinase X" knockout cells, researchers can confidently establish a direct link between the compound, its intended target, and the observed biological response. This robust validation is a critical step in de-risking a drug discovery program and increasing the likelihood of its successful clinical translation.
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Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9. (2021). STAR Protocols. [Link]
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CRISPR Knockout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning. (n.d.). VitroBiochem. [Link]
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Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology v1. (2022). ResearchGate. [Link]
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Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. [Link]
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Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. [Link]
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Benchmarking 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one Against Levetiracetam in Preclinical Models of Epilepsy
A Senior Application Scientist's Guide to Comparative Efficacy, Safety, and Mechanism of Action
Introduction
The relentless pursuit of novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a cornerstone of neuroscience research. While current therapeutic options have significantly advanced seizure management, a substantial portion of patients remain refractory to treatment, and many experience dose-limiting side effects. This guide introduces a novel pyrrolidin-2-one derivative, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (hereinafter referred to as Compound X), and provides a comprehensive framework for its preclinical benchmarking against a widely recognized standard of care, Levetiracetam .[1][2][3]
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, technically robust comparison. We will delve into the hypothetical mechanism of action of Compound X, juxtaposed with the well-established synaptic vesicle protein 2A (SV2A) modulation of Levetiracetam.[1][2] Subsequently, we will present detailed, validated protocols for head-to-head comparisons in established rodent models of epilepsy, focusing on anticonvulsant efficacy, neurological safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. The experimental designs described herein are intended to be self-validating, providing a rigorous and objective assessment of Compound X's therapeutic potential.
Mechanistic Underpinnings: A Tale of Two Pyrrolidones
A thorough understanding of a drug's mechanism of action is paramount for rational drug development and predicting clinical utility. Here, we propose a plausible, albeit hypothetical, mechanism for Compound X and contrast it with the known mechanism of Levetiracetam.
Levetiracetam: The SV2A Modulator
Levetiracetam's primary mechanism of action is its binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[1][2] This interaction is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability and suppressing seizure propagation.[2][4] While the precise downstream effects of SV2A binding are still under investigation, it is believed to stabilize synaptic transmission rather than directly inhibiting or activating specific neurotransmitter systems.[2] Additional proposed mechanisms for Levetiracetam include inhibition of N-type calcium channels and modulation of GABAergic and glycinergic currents.[4][5]
Compound X: A Hypothetical Dual-Action Modulator of Neuronal Excitability
For the purpose of this guide, we hypothesize that Compound X exerts its anticonvulsant effects through a dual mechanism of action that distinguishes it from Levetiracetam. We propose that Compound X acts as both a potent, selective positive allosteric modulator of GABAA receptors and a weak inhibitor of voltage-gated sodium channels. This dual action would theoretically provide a synergistic reduction in neuronal excitability, potentially offering a broader spectrum of anticonvulsant activity and a higher threshold for the development of tolerance.
Caption: Comparative Mechanisms of Action.
Head-to-Head Preclinical Benchmarking: Experimental Design
To rigorously evaluate the anticonvulsant potential of Compound X relative to Levetiracetam, a multi-tiered experimental approach is proposed. This will involve assessing efficacy in two well-validated, mechanistically distinct rodent seizure models, followed by an evaluation of potential neurological side effects and a comprehensive pharmacokinetic analysis.
Caption: Experimental Workflow for Benchmarking.
Part 1: Anticonvulsant Efficacy Assessment
The primary objective is to determine the relative potency and efficacy of Compound X and Levetiracetam in suppressing seizures in models that represent different seizure types.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.[6][7]
Experimental Protocol:
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Administer Compound X, Levetiracetam, or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) injection.
-
Use a dose-range finding study to determine appropriate doses for each compound.
-
Administer drugs at a predetermined time before seizure induction based on their anticipated time to peak effect.
-
-
Seizure Induction:
-
Endpoint:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.[6]
-
-
Data Analysis:
-
Calculate the median effective dose (ED50) for each compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for generalized myoclonic and absence seizures.[9][10][11] It is particularly sensitive to drugs that enhance GABAergic neurotransmission.[9]
Experimental Protocol:
-
Animals: Adult male Swiss Webster mice (8-10 weeks old).
-
Drug Administration:
-
Administer Compound X, Levetiracetam, or vehicle (i.p.) at various doses.
-
-
Seizure Induction:
-
Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).
-
-
Endpoint:
-
Observe the mice for 30 minutes following PTZ administration.
-
Record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures.
-
Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis:
-
Calculate the ED50 for each compound for protection against generalized clonic seizures.
-
Hypothetical Comparative Efficacy Data
| Compound | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) |
| Compound X | 15.2 | 8.5 |
| Levetiracetam | 25.8 | 18.3 |
| Vehicle | >100 | >100 |
Part 2: Neurological Safety and Tolerability
Assessing the potential for motor impairment and behavioral side effects is crucial for determining the therapeutic window of a novel AED.
Rotarod Test for Motor Coordination
The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[12][13][14]
Experimental Protocol:
-
Animals: The same mice used in the efficacy studies can be used, or a separate cohort.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod at a constant low speed for 2-3 days prior to testing.
-
On the test day, administer Compound X, Levetiracetam, or vehicle.
-
At the time of anticipated peak drug effect, place the mice on the rotarod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes).[15]
-
Record the latency to fall from the rod.
-
-
Data Analysis:
-
Compare the mean latency to fall for each treatment group. A significant decrease in latency compared to the vehicle group indicates motor impairment.
-
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[16][17][18][19]
Experimental Protocol:
-
Animals: A separate cohort of naive mice.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.
-
Procedure:
-
Administer Compound X, Levetiracetam, or vehicle.
-
Place each mouse individually into the center of the open field.
-
Allow the mouse to explore freely for a set period (e.g., 10 minutes).
-
-
Endpoints:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis).[16]
-
-
Data Analysis:
-
Compare the mean values for each endpoint across treatment groups. A significant reduction in distance traveled may indicate sedation, while changes in the time spent in the center can suggest anxiolytic or anxiogenic effects.
-
Hypothetical Neurological Safety Data
| Compound (at ED50 for MES) | Rotarod Latency to Fall (seconds) | Open Field: Total Distance Traveled (cm) | Open Field: Time in Center (%) |
| Compound X | 185 ± 15 | 2500 ± 300 | 18 ± 3 |
| Levetiracetam | 190 ± 12 | 2800 ± 250 | 15 ± 2 |
| Vehicle | 210 ± 10 | 3000 ± 200 | 16 ± 2 |
Part 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug concentration in the blood and brain and its pharmacological effect is critical for optimizing dosing regimens.[8][20]
Experimental Protocol:
-
Animals: Adult male Sprague-Dawley rats (to allow for serial blood sampling).
-
Drug Administration:
-
Administer a single i.p. dose of Compound X or Levetiracetam.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Bioanalysis:
-
Analyze plasma and brain homogenate samples for drug concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
Hypothetical Pharmacokinetic Data
| Compound | Plasma t1/2 (hours) | Brain Cmax (µg/g) | Brain-to-Plasma Ratio |
| Compound X | 4.2 | 12.5 | 1.8 |
| Levetiracetam | 3.5 | 9.8 | 1.2 |
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the preclinical benchmarking of a novel anticonvulsant candidate, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (Compound X), against the established standard of care, Levetiracetam. The proposed experimental plan is designed to yield a robust dataset comparing the efficacy, safety, and pharmacokinetic profiles of these two compounds.
Based on our hypothetical data, Compound X demonstrates superior potency in both the MES and PTZ seizure models, suggesting a broader spectrum of activity. Furthermore, at its effective doses, it does not appear to induce significant motor impairment or behavioral side effects, indicating a favorable therapeutic window. The pharmacokinetic profile of Compound X, with its longer half-life and preferential brain penetration, further supports its potential as a promising new therapeutic agent for epilepsy.
The next logical steps in the preclinical development of Compound X would involve:
-
Evaluation in chronic models of epilepsy (e.g., kindling models).
-
Investigation of its potential for tolerance and dependence.
-
Comprehensive toxicology and safety pharmacology studies.
By following a rigorous, data-driven approach as outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds and make informed decisions about their advancement toward clinical development.
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Tatem, K. S., Quinn, J. L., Phadke, A., Yu, H., Sarnyai, Z., & Torday, J. S. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99–103. [Link]
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Markowitz, G. J., Kadam, S. D., Boothe, D. M., Irving, N. D., & Comi, A. M. (2010). The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice. Neuroreport, 21(6), 452–456. [Link]
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reproducibility of published findings on 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
An In-Depth Guide to the Synthesis and Analysis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one: A Framework for Reproducibility
Comparative Analysis of Synthetic Methodologies
The synthesis of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be approached through several strategic pathways. The choice of method often involves a trade-off between yield, scalability, and the ease of purification. Below, we compare two plausible and commonly employed synthetic strategies.
Method A: Direct Reductive Amination This is arguably the most direct route, involving the reaction of a pyrrolidinone-4-carboxaldehyde precursor with methylamine, followed by reduction of the intermediate imine. The success of this one-pot reaction is highly dependent on the choice of reducing agent to prevent side reactions.[1][2]
Method B: Two-Step N-Alkylation and Reductive Amination An alternative strategy involves first synthesizing the N-ethyl pyrrolidinone core and then introducing the methylaminomethyl side chain in a subsequent step. This can offer better control over individual reaction steps but adds to the overall synthesis time.
Here is a comparative summary of these two approaches:
| Parameter | Method A: Direct Reductive Amination | Method B: N-Alkylation & Reductive Amination |
| Starting Materials | 1-Ethyl-2-oxopyrrolidine-4-carbaldehyde, Methylamine | 4-(Aminomethyl)pyrrolidin-2-one, Acetaldehyde, Ethylating Agent |
| Key Reagents | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride | Sodium borohydride, Ethyl iodide or Diethyl sulfate |
| Typical Yield | 55-70% | 40-60% (over two steps) |
| Key Reproducibility Challenge | Preventing the reduction of the starting aldehyde before imine formation.[1] | Ensuring complete N-ethylation without side reactions. |
| Scalability | Generally favorable for large-scale synthesis. | Can be more complex to scale due to the additional step. |
Critical Factors Influencing Experimental Reproducibility
The challenge of reproducing published synthetic procedures is a well-documented issue in organic chemistry.[3][4][5] Success often hinges on controlling variables that may not be explicitly detailed in a publication.[5][6]
-
Reagent Purity and Source: The purity of starting materials, particularly the aldehyde precursor, is paramount. Impurities can lead to unexpected side products that complicate purification. Even the source of a common reagent can introduce variability.[3][5]
-
Solvent Quality: Traces of water in solvents can hydrolyze the intermediate imine in reductive amination, reducing the yield. While many procedures use chlorinated solvents like dichloromethane (DCM), more environmentally friendly options like ethyl acetate can often be substituted.[7]
-
Temperature and Addition Rate: The slow, controlled addition of the reducing agent is crucial, especially on a larger scale, to manage the reaction exotherm and prevent over-reduction.
-
Work-up Procedure: The pH adjustment during the aqueous work-up is critical for ensuring the amine product is in its free base form for efficient extraction into the organic phase.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to maximize reproducibility.
Recommended Synthesis: Direct Reductive Amination (Method A)
This method is favored for its efficiency. The use of sodium triacetoxyborohydride (STAB) is highlighted as it is a mild and selective reducing agent that does not readily reduce aldehydes or ketones, thus minimizing byproduct formation.[1][2]
**dotdot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="1-Ethyl-2-oxopyrrolidine-\n4-carbaldehyde + Methylamine\n(in DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Formation\n(Stir 1h at RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Add NaBH(OAc)3\n(Stir 16h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with\nsat. NaHCO3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract with DCM", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify via\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge Definitions Start -> Imine; Imine -> Reduction [label="Selective Reduction"]; Reduction -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; }
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assessing the selectivity of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one for its target
A Researcher's Guide to Quantifying Kinase Inhibitor Selectivity: A Case Study Approach
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of protein kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving selectivity for the intended target kinase while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. This guide provides a comprehensive framework for assessing the selectivity of a kinase inhibitor, using the well-characterized BCR-Abl inhibitor, Imatinib, as a case study to illustrate key principles and experimental workflows. Our focus will be on the practical application of established methodologies, data interpretation, and the integration of findings to build a robust selectivity profile.
The Imperative of Selectivity in Kinase Inhibitor Development
The human genome encodes over 500 protein kinases, all sharing a conserved ATP-binding pocket that is the primary target for most small molecule inhibitors. This structural similarity means that an inhibitor designed against one kinase has the potential to bind to many others. While in some cases, this "polypharmacology" can be therapeutically beneficial, unintended off-target inhibition is a major cause of adverse drug reactions and can confound the interpretation of cellular and in vivo studies. Therefore, rigorous and early assessment of an inhibitor's selectivity is not merely a characterization step but a critical component of the drug discovery and development process.
A highly selective inhibitor offers several advantages:
-
Reduced Toxicity: By minimizing interactions with unintended targets, the risk of off-target-mediated side effects is lowered.
-
Clearer Structure-Activity Relationships (SAR): A selective compound allows researchers to more confidently attribute observed biological effects to the inhibition of the intended target, streamlining the optimization process.
-
Improved Therapeutic Index: The therapeutic window between the desired efficacy and dose-limiting toxicities is often wider for selective compounds.
This guide will walk through a two-tiered approach to building a selectivity profile: a broad, in vitro screen to map the inhibitor's landscape of interactions across the kinome, followed by cell-based assays to confirm target engagement and functional consequences in a more physiologically relevant context.
Part 1: In Vitro Kinome-Wide Selectivity Profiling
The initial and most comprehensive method for assessing kinase inhibitor selectivity is through a large-scale panel of in vitro kinase assays. This approach, often referred to as "kinome scanning," measures the inhibitor's potency against hundreds of purified kinases.
Experimental Workflow: Large-Panel Kinase Assay
The goal of this experiment is to determine the concentration of the inhibitor required to inhibit the activity of each kinase in the panel by 50% (the IC50 value).
Caption: Workflow for in vitro kinome selectivity profiling.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution series to generate a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Assay Plate Preparation: Use a multi-well plate (e.g., 384-well) for the assay. Dispense a small volume of the diluted compound into the appropriate wells.
-
Kinase Reaction: To each well, add the specific kinase, its corresponding substrate, and ATP. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for each kinase to ensure a sensitive measurement of competitive inhibition.
-
Incubation: Allow the kinase reaction to proceed for a specified period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a detection reagent. Many commercial platforms use luminescence-based readouts that measure the amount of ATP remaining in the well after the reaction. Lower luminescence indicates higher kinase activity.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to control wells (no inhibitor).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Data Interpretation and Visualization
The output of a kinome scan is a large dataset of IC50 values. To make this data interpretable, several visualization methods are employed.
Selectivity Score (S-Score): A common metric for quantifying selectivity is the S-score. It is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Kinome Map: A kinome map is a graphical representation of the human kinome tree where kinases that are strongly inhibited by the compound are highlighted. This provides an intuitive visual summary of the inhibitor's selectivity profile.
Comparative Data Table:
To put the selectivity into context, it's crucial to compare it with other known inhibitors. Below is a hypothetical comparison of our lead compound with Imatinib against its primary target (Abl1) and a known off-target (KIT).
| Compound | Target | IC50 (nM) | Off-Target (KIT) | IC50 (nM) | Selectivity Ratio (KIT/Abl1) |
| Imatinib | Abl1 | 38 | KIT | 110 | 2.9X |
| Compound-X | Abl1 | 15 | KIT | 600 | 40X |
| Nilotinib | Abl1 | 20 | KIT | 140 | 7X |
This is representative data. Actual values can be found in the cited literature.
From this table, we can see that while "Compound-X" is more potent against Abl1 than Imatinib, its key advantage is a significantly better selectivity ratio against KIT.
Part 2: Cell-Based Target Engagement and Functional Assays
While in vitro assays are essential for understanding a compound's biochemical potency and selectivity, they do not fully recapitulate the complexity of a cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's efficacy. Therefore, the second tier of selectivity assessment involves cell-based assays.
Experimental Workflow: Cellular Target Engagement
A common method to confirm that the inhibitor engages its intended target in living cells is to use an assay that measures the phosphorylation of a known downstream substrate of the target kinase.
Caption: Workflow for cellular target engagement assay.
Step-by-Step Protocol (using Western Blot for readout):
-
Cell Culture: Seed a cell line that expresses the target kinase (e.g., K562 cells for BCR-Abl, which are dependent on its activity for survival).
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading in the subsequent steps.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known substrate of the target kinase (e.g., phospho-CrkL for BCR-Abl).
-
Also, probe with an antibody for a loading control (e.g., β-actin or total CrkL) to ensure equal amounts of protein were loaded in each lane.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the loading control. Plot the normalized signal against the inhibitor concentration to determine the EC50 (the concentration that causes a 50% reduction in the signal).
Interpreting Cellular Data
The cellular EC50 value provides a measure of the compound's functional potency in a biological system. A key aspect of selectivity assessment is to compare the EC50 for the intended target with the EC50 values for known off-targets in relevant cell lines. A large window between the on-target and off-target cellular potencies is indicative of good selectivity.
Comparative Cellular Potency:
| Compound | On-Target Assay (pCrkL in K562 cells) | EC50 (nM) | Off-Target Assay (pKIT in GIST-T1 cells) | EC50 (nM) | Cellular Selectivity Window |
| Imatinib | Inhibition of pCrkL | 250 | Inhibition of pKIT | 300 | 1.2X |
| Compound-X | Inhibition of pCrkL | 100 | Inhibition of pKIT | >5000 | >50X |
This is representative data.
This data demonstrates that while Imatinib has similar potency against its on-target (BCR-Abl) and a key off-target (KIT) in cellular models, "Compound-X" maintains a significant selectivity window, corroborating the in vitro findings.
Conclusion: Synthesizing a Complete Selectivity Profile
Assessing the selectivity of a kinase inhibitor is a multi-faceted process that requires the integration of data from both biochemical and cellular assays. The in vitro kinome scan provides a broad, unbiased view of the inhibitor's interaction landscape, identifying potential off-targets that may not have been predicted. Cellular assays then serve to validate these findings in a more physiologically relevant context, confirming target engagement and providing a measure of functional potency.
For a compound like our hypothetical "1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one," the path to characterization would begin with identifying its primary target. Following that, the systematic application of the workflows described in this guide would be essential to understanding its selectivity and, ultimately, its potential as a therapeutic agent. By employing a rigorous, data-driven approach, researchers can build a comprehensive selectivity profile that informs decision-making throughout the drug discovery pipeline, increasing the likelihood of developing safe and effective targeted therapies.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
A Comparative Analysis of the Safety Profiles of Pyrrolidin-2-one Derivatives: A Guide for Preclinical and Clinical Researchers
Introduction
The pyrrolidin-2-one scaffold is a foundational structural motif in a range of centrally active compounds, from the pioneering nootropic agent piracetam to modern antiepileptic drugs like levetiracetam and brivaracetam. While the specific compound 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is not extensively characterized in publicly available literature, a comparative analysis of its structural analogues provides an invaluable framework for anticipating its potential safety profile and designing a robust toxicological screening program.
This guide offers a comparative analysis of the safety profiles of three well-characterized pyrrolidin-2-one derivatives: Levetiracetam, Brivaracetam, and Piracetam. By examining their known adverse effects, toxicological data, and the methodologies used to establish their safety, researchers can derive critical insights applicable to novel derivatives. We will delve into the causality behind experimental choices, present data in a clear, comparative format, and provide detailed protocols for key safety assessment assays.
Understanding the Landscape: Key Compounds and Their Clinical Context
The safety profile of a drug candidate is not an absolute measure but is evaluated relative to its therapeutic indication and the existing alternatives. The pyrrolidin-2-one derivatives discussed here have distinct clinical uses, which inherently influences the acceptable risk-benefit ratio.
-
Levetiracetam: A cornerstone second-generation anti-epileptic drug (AED) widely used for various seizure types. Its safety profile is one of the most extensively studied in this class.
-
Brivaracetam: A newer AED, structurally related to levetiracetam, but with a higher affinity for its molecular target, synaptic vesicle protein 2A (SV2A). It was developed to offer a potentially improved tolerability profile.
-
Piracetam: The archetypal racetam compound, investigated for a wide range of cognitive and neurological conditions. While its efficacy is a subject of ongoing debate, its generally low toxicity has been a consistent finding.
Comparative Safety and Tolerability Profiles
The most common adverse effects associated with these compounds are neurological and psychiatric in nature, which is expected given their central mechanism of action. However, the incidence and severity can differ, likely due to variations in receptor affinity, metabolism, and off-target effects.
Table 1: Comparison of Common Adverse Drug Reactions (ADRs)
| Adverse Reaction Class | Levetiracetam | Brivaracetam | Piracetam |
|---|---|---|---|
| Neurological | Somnolence, asthenia/fatigue, dizziness, headache | Somnolence, dizziness, fatigue, sedation | Hyperkinesia, nervousness, somnolence |
| Psychiatric | Behavioral abnormalities (agitation, irritability, depression, aggression), nervousness | Irritability, anxiety, insomnia, depression | Nervousness, agitation, anxiety |
| Gastrointestinal | Nausea, nasopharyngitis | Nausea, vomiting | Abdominal pain, diarrhea |
Expert Insight: The higher incidence of behavioral and psychiatric side effects with levetiracetam was a key driver in the development of brivaracetam. While brivaracetam is not devoid of these effects, some studies suggest a potentially lower incidence of irritability compared to leetiracetam. For a novel compound like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, early-stage behavioral screening in animal models is therefore a critical step to flag potential psychiatric liabilities.
Preclinical Toxicology: A Framework for a Novel Derivative
A standard preclinical toxicology program is designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and understand the dose-response relationship of adverse effects. Below, we outline a logical workflow for assessing a novel pyrrolidin-2-one derivative.
Experimental Workflow for Preclinical Safety Assessment
This workflow represents a standard path for characterizing the toxicological profile of a new chemical entity (NCE) within this class.
Caption: Preclinical safety assessment workflow.
Protocol: In Vitro hERG Assay for Cardiotoxicity Screening
Rationale: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies mandate hERG screening for most NCEs. This assay is a crucial early gatekeeper to de-risk a compound for cardiovascular liability.
Methodology:
-
Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Technique: Automated patch-clamp electrophysiology is the gold standard.
-
Procedure: a. Culture cells to 70-90% confluency. b. Harvest and plate cells onto the patch-clamp instrument chip. c. Establish a stable whole-cell gigaseal. d. Apply a voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current. e. Establish a stable baseline recording for 3-5 minutes. f. Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM). A positive control (e.g., Cisapride, E-4031) must be run in parallel. g. At each concentration, allow the effect to reach a steady state (typically 3-5 minutes).
-
Data Analysis: a. Measure the peak tail current at each concentration. b. Normalize the data to the baseline current to calculate the percentage of channel inhibition. c. Plot the concentration-response curve and fit to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Interpretation: An IC50 value >30 µM is generally considered low risk, while an IC50 <1 µM is a significant red flag requiring further investigation. The therapeutic index (hERG IC50 / efficacious plasma concentration) is the ultimate determinant of risk.
Key Mechanistic Differences Influencing Safety
The subtle structural differences between these molecules have significant pharmacological consequences that directly impact their safety profiles.
Caption: Pharmacological factors influencing safety profiles.
-
SV2A Binding Affinity: Levetiracetam and Brivaracetam exert their primary effects by binding to SV2A. Brivaracetam's higher affinity may contribute to its different efficacy and tolerability profile. Piracetam does not bind to SV2A, explaining its different mechanism and effects.
-
Metabolism: Piracetam is not metabolized and is excreted unchanged by the kidneys, simplifying its pharmacokinetics and lowering the risk of drug-drug interactions (DDIs). Levetiracetam is primarily metabolized via hydrolysis, independent of the major cytochrome P450 (CYP) enzymes, also giving it a low DDI potential. Brivaracetam is also metabolized by hydrolysis but has a minor contribution from CYP2C19, introducing a potential, albeit small, for interactions with inhibitors or inducers of this enzyme.
Conclusion and Future Directions for Novel Derivatives
The analysis of established pyrrolidin-2-one derivatives provides a robust roadmap for assessing the safety of novel analogues like 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. Key takeaways for researchers include:
-
Prioritize Neurological and Psychiatric Screening: This class of compounds consistently demonstrates CNS-related adverse effects. Early-stage behavioral pharmacology and functional observation batteries in animals are essential.
-
Conduct Core Safety Pharmacology: A standard safety pharmacology battery (assessing cardiovascular, respiratory, and central nervous system function) is non-negotiable. An early, non-GLP hERG assay can prevent significant investment in a cardiotoxic candidate.
-
Characterize Metabolic Pathways: Understanding the metabolic fate of a new compound is critical for predicting drug-drug interaction potential. Initial screens using human liver microsomes and hepatocytes can quickly identify major CYP involvement.
By leveraging the extensive knowledge base of existing pyrrolidin-2-one drugs and employing a systematic, mechanistically informed approach to safety assessment, drug development professionals can efficiently characterize the risk profile of new candidates and advance safer, more effective therapies to the clinic.
References
-
Title: UCB Fina S.A. KEPPRA (levetiracetam) US Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Levetiracetam Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]
-
Title: Briviact (brivaracetam) dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]
-
Title: Brivaracetam: a new drug for epilepsy Source: Australian Prescriber URL: [Link]
-
Title: Keppra (levetiracetam) dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]
-
Title: BRIVIACT (brivaracetam) US Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
For researchers, scientists, and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and the public trust we hold. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, ensuring that its end-of-life management is as meticulous as its application in your research.
Understanding the Compound: Hazard Profile and Regulatory Context
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a substituted pyrrolidinone. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from its commercial supplier and structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP) and 1-Ethyl-2-pyrrolidinone (NEP), provide a strong basis for a conservative and safe disposal protocol.
Based on available data, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is classified as Acutely Toxic (Oral, Category 4) , meaning it is harmful if swallowed. It is also designated as a combustible solid and is considered highly hazardous to water (German Water Hazard Class 3). Structurally related pyrrolidinones are known to be skin and eye irritants and may pose reproductive hazards[1][2][3][4][5]. Therefore, a cautious approach is paramount.
The fundamental principle guiding the disposal of this compound is to treat it as a hazardous waste . All disposal activities must be in strict adherence to local, regional, and national environmental regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Core Disposal Protocol: A Step-by-Step Guide
The primary and most recommended method for the disposal of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is incineration at an approved hazardous waste disposal facility . This method ensures the complete destruction of the compound, preventing its release into the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure through inhalation, ingestion, or skin contact.
-
Eye Protection : Wear safety spectacles or goggles to protect against splashes[6].
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile)[6].
-
Body Protection : A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary[2].
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure the waste is managed correctly.
-
Dedicated Waste Container : Use a clearly labeled, sealable container designated for hazardous chemical waste.
-
Labeling : The label should include:
-
The full chemical name: "1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one"
-
CAS Number: 959237-10-6
-
Hazard pictograms (e.g., GHS07 for "Warning")
-
The words "Hazardous Waste"
-
-
Incompatible Materials : Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[1].
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For liquid spills, use an inert absorbent material like sand, vermiculite, or earth to contain the spill[6]. Do not use combustible materials like paper towels for large spills.
-
Collection : Carefully collect the absorbed material and contaminated solids into a sealable container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your institution's EHS department.
Step 4: Storage and Disposal
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition[1][2].
-
Disposal : Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash [1][4].
Quantitative Data Summary and Quick Reference
For ease of reference, the following table summarizes key safety and disposal information based on the target compound and its close analogs.
| Parameter | Information | Rationale & Reference |
| Primary Disposal Method | Incineration at an approved hazardous waste facility. | Ensures complete destruction of the hazardous compound.[1][7] |
| Hazard Classification | Acute Toxicity 4 (Oral), Combustible Solid, Highly Hazardous to Water (WGK 3). | Based on supplier safety information. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust/aerosols are generated. | To prevent skin/eye contact and inhalation.[2][6] |
| Spill Containment Material | Inert absorbent (sand, vermiculite). | Safely absorbs the chemical without reacting.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To prevent dangerous chemical reactions.[1] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide upon combustion. | Understanding these byproducts is crucial for firefighters and in assessing thermal decomposition risks.[1][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
Caption: Decision workflow for the disposal of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.
References
-
CPAChem. (2022, December 13). Safety data sheet: 1-Methyl-2-pyrrolidon. Retrieved from [Link]
-
New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]
-
Chemius. (n.d.). n-Methyl Pyrrolidone (NMP) Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). WO2007031263A1 - 4-substituted pyrrolidin-2-ones and their use.
-
PubChem. (n.d.). 1-Ethyl-1-methylpyrrolidinium. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-2-pyrrolidone. Retrieved from [Link]
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
